molecular formula C11H15NO4S B1417767 Methyl 4-(propane-1-sulfonamido)benzoate CAS No. 1153069-71-6

Methyl 4-(propane-1-sulfonamido)benzoate

Cat. No.: B1417767
CAS No.: 1153069-71-6
M. Wt: 257.31 g/mol
InChI Key: XQRLCFHUBGBENJ-UHFFFAOYSA-N
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Description

Methyl 4-(propane-1-sulfonamido)benzoate (CAS 1153069-71-6) is a synthetic sulfonamide derivative of significant interest in medicinal chemistry and biochemical research. This compound features a benzoate ester linked to a propane-sulfonamide group, a structural motif recognized for its potential in enzyme inhibition studies. Structurally similar N-substituted 4-sulfamoylbenzoic acid derivatives have been identified as promising scaffolds in the development of inhibitors for cytosolic phospholipase A2α (cPLA2α), a key enzyme in the arachidonic acid pathway . The inhibition of cPLA2α is a prominent therapeutic strategy for inflammatory diseases, as it simultaneously suppresses the production of both prostaglandins and leukotrienes, two major classes of inflammatory mediators . As a research compound, Methyl 4-(propane-1-sulfonamido)benzoate provides a versatile template for structure-activity relationship (SAR) studies. Researchers can investigate the impact of various substituents on the sulfonamide nitrogen or the benzoate ring to optimize binding affinity and selectivity for specific enzyme targets . The broader class of sulfonamides to which this compound belongs is well-established in pharmacology, with applications ranging from antibacterial agents to diuretics and carbonic anhydrase inhibitors . This product is intended for laboratory research purposes only. It is strictly not for diagnostic, therapeutic, or any human or veterinary use.

Properties

IUPAC Name

methyl 4-(propylsulfonylamino)benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15NO4S/c1-3-8-17(14,15)12-10-6-4-9(5-7-10)11(13)16-2/h4-7,12H,3,8H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XQRLCFHUBGBENJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCS(=O)(=O)NC1=CC=C(C=C1)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15NO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Physicochemical properties of Methyl 4-(propane-1-sulfonamido)benzoate

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to Methyl 4-(propane-1-sulfonamido)benzoate

Authored by a Senior Application Scientist

Foreword: Contextualizing Methyl 4-(propane-1-sulfonamido)benzoate in Modern Drug Discovery

The sulfonamide functional group is a cornerstone of medicinal chemistry, renowned for its role in a vast array of therapeutic agents. As a bioisostere of the amide bond, it offers a unique combination of geometric similarity, enhanced hydrolytic stability, and an additional hydrogen bond acceptor, which can lead to significant improvements in physicochemical properties and target binding affinity. Methyl 4-(propane-1-sulfonamido)benzoate represents a molecule of interest within this chemical space, combining the classic aryl-sulfonamide core with an ester functionality that provides a versatile handle for further chemical modification. This dual functionality makes it a valuable scaffold for library synthesis in drug discovery campaigns, allowing for systematic exploration of structure-activity relationships (SAR).

This guide provides a comprehensive technical overview of Methyl 4-(propane-1-sulfonamido)benzoate, from its rational synthesis to its detailed physicochemical characterization. The methodologies described herein are grounded in established chemical principles and are designed to be self-validating, reflecting the rigorous standards of modern pharmaceutical research. While specific experimental data for this exact molecule is not widely published, the protocols and expected outcomes are synthesized from extensive literature on analogous compounds and predictive models, providing a robust framework for its preparation and analysis.

Strategic Synthesis Pathway

The most direct and widely adopted method for the synthesis of N-arylsulfonamides is the reaction between a primary or secondary amine and a sulfonyl chloride.[1] This nucleophilic substitution reaction is typically conducted in the presence of a base to neutralize the hydrochloric acid byproduct.[2] For the synthesis of Methyl 4-(propane-1-sulfonamido)benzoate, the logical precursors are Methyl 4-aminobenzoate and Propane-1-sulfonyl chloride.

Synthesis_Workflow cluster_reactants Starting Materials Reactant1 Methyl 4-aminobenzoate Reaction Nucleophilic Substitution Reactant1->Reaction Reactant2 Propane-1-sulfonyl chloride Reactant2->Reaction Base Pyridine (Base & Solvent) Base->Reaction Intermediate Protonated Intermediate Reaction->Intermediate HCl formation Deprotonation Deprotonation Intermediate->Deprotonation Base action Product Methyl 4-(propane-1- sulfonamido)benzoate Deprotonation->Product Byproduct Pyridinium Hydrochloride Deprotonation->Byproduct

Caption: Synthetic workflow for Methyl 4-(propane-1-sulfonamido)benzoate.

Causality in Experimental Design
  • Choice of Reactants: Methyl 4-aminobenzoate is selected due to its aromatic primary amine, which is a competent nucleophile. The ester group is generally stable under these reaction conditions. Propane-1-sulfonyl chloride serves as the electrophile, being highly reactive towards nucleophilic attack at the sulfur atom.[2]

  • Role of the Base: The amine of Methyl 4-aminobenzoate is weakly nucleophilic due to the electron-withdrawing nature of the ester group. A base is crucial for two reasons: it acts as a scavenger for the HCl generated during the reaction, preventing the protonation and deactivation of the starting amine, and it can also enhance the nucleophilicity of the amine. Pyridine is often chosen as it can serve as both the base and the solvent, simplifying the reaction setup.[1] Other non-nucleophilic organic bases like triethylamine could also be employed in an aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).[1]

  • Reaction Conditions: The reaction is typically initiated at a reduced temperature (0 °C) to control the initial exothermic reaction upon addition of the highly reactive sulfonyl chloride. It is then allowed to proceed at room temperature to ensure completion.[1]

Self-Validating Experimental Protocol

This protocol is designed with in-process checks to ensure the reaction is proceeding as expected.

Materials:

  • Methyl 4-aminobenzoate (1.0 eq)

  • Propane-1-sulfonyl chloride (1.1 eq)[3]

  • Anhydrous Pyridine (as solvent)

  • Dichloromethane (DCM) for extraction

  • 1 M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Ethyl acetate and Hexane for chromatography

Procedure:

  • Reaction Setup: To a flame-dried round-bottom flask under a nitrogen atmosphere, add Methyl 4-aminobenzoate (1.0 eq). Dissolve it in anhydrous pyridine (approx. 0.2 M concentration).

  • Cooling: Cool the solution to 0 °C using an ice-water bath. This is a critical step to manage the exothermicity of the reaction.

  • Reagent Addition: Add propane-1-sulfonyl chloride (1.1 eq) dropwise to the stirred solution over 15-20 minutes. A slight excess of the sulfonyl chloride ensures complete consumption of the limiting amine.

  • Reaction Progression: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-18 hours.

  • In-Process Check (IPC): Monitor the reaction progress using Thin Layer Chromatography (TLC) (e.g., using a 3:7 Ethyl acetate:Hexane mobile phase). The disappearance of the Methyl 4-aminobenzoate spot indicates reaction completion.

  • Work-up - Quenching: Carefully pour the reaction mixture into ice-cold 1 M HCl. This step protonates the pyridine, making it water-soluble, and neutralizes any remaining base.

  • Work-up - Extraction: Transfer the aqueous mixture to a separatory funnel and extract the product with dichloromethane (3 x volume of the aqueous layer).

  • Work-up - Washing: Wash the combined organic layers sequentially with 1 M HCl, water, saturated NaHCO₃ solution, and finally with brine. The bicarbonate wash removes any unreacted acidic starting materials or byproducts.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The crude product is then purified by column chromatography on silica gel using a gradient of ethyl acetate in hexane to yield the pure Methyl 4-(propane-1-sulfonamido)benzoate.

Physicochemical and Spectroscopic Characterization

As this is a novel or sparsely documented compound, the following properties are based on computational predictions and analysis of analogous structures. These values provide a benchmark for experimental verification.

Predicted Physicochemical Properties
PropertyPredicted ValueSource/Method
Molecular Formula C₁₁H₁₅NO₄S-
Molecular Weight 257.31 g/mol -
CAS Number 1153069-71-6[4]
XLogP3 2.1 - 2.5Predictive models
Topological Polar Surface Area (TPSA) 77.9 ŲPredictive models
Hydrogen Bond Donors 1-
Hydrogen Bond Acceptors 4-
Melting Point Estimated 110-125 °CBased on analogues
Solubility Poorly soluble in water; soluble in methanol, ethanol, acetone, ethyl acetate, DCM.General principles

Note: XLogP3 and TPSA are important predictors of drug-likeness and pharmacokinetic properties like absorption and membrane permeability.[5]

Spectroscopic Profile

Spectroscopic analysis is essential for unambiguous structural confirmation. The following data is predicted based on the functional groups present in the molecule.

2.2.1. ¹H NMR Spectroscopy (Predicted)

The proton NMR spectrum is expected to show distinct signals for each unique proton environment.

Proton AssignmentPredicted Chemical Shift (δ) ppmMultiplicityIntegrationRationale
Aromatic (ortho to Ester) ~8.00Doublet (d)2HDeshielded by the electron-withdrawing ester group.[6]
Aromatic (ortho to Amide) ~7.85Doublet (d)2HDeshielded by the sulfonamide group.
Sulfonamide N-H ~9.90Singlet (s)1HBroad singlet, chemical shift can be variable and concentration-dependent. Exchangeable with D₂O.[7]
Ester -OCH₃ ~3.90Singlet (s)3HTypical chemical shift for a methyl ester.[8]
-SO₂-CH₂- ~3.15Triplet (t)2HAlpha to the strongly electron-withdrawing sulfonyl group.[9]
-CH₂-CH₂-CH₃ ~1.80Sextet2HMethylene group adjacent to two other methylene/methyl groups.[9]
-CH₂-CH₃ ~1.05Triplet (t)3HTerminal methyl group of the propyl chain.[9]
2.2.2. ¹³C NMR Spectroscopy (Predicted)

The carbon NMR provides information on the carbon skeleton of the molecule.

Carbon AssignmentPredicted Chemical Shift (δ) ppmRationale
Ester C=O ~166.0Typical range for an ester carbonyl carbon.[10]
Aromatic C (ipso to Ester) ~128.0Quaternary carbon attached to the ester.
Aromatic C (ipso to Amide) ~142.0Quaternary carbon attached to the sulfonamide nitrogen.[11]
Aromatic C-H 118.0 - 132.0Aromatic carbons will appear in this region, with those ortho/para to the ester and amide groups showing distinct shifts.[7]
-SO₂-CH₂- ~54.0Alpha to the sulfonyl group.
Ester -OCH₃ ~52.5Typical chemical shift for a methyl ester carbon.[8]
-CH₂-CH₂-CH₃ ~22.0Central carbon of the propyl chain.
-CH₂-CH₃ ~13.0Terminal methyl carbon.
2.2.3. Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR is used to identify the key functional groups based on their vibrational frequencies.

Wavenumber (cm⁻¹)Vibration TypeExpected IntensityFunctional Group
~3250N-H StretchMedium, BroadSulfonamide
3100-3000Aromatic C-H StretchMediumAromatic Ring
2960-2850Aliphatic C-H StretchMedium-StrongPropyl & Methyl groups
~1725C=O StretchStrong, SharpEster
~1600, ~1480C=C StretchMediumAromatic Ring
~1340Asymmetric SO₂ StretchStrongSulfonamide
~1280C-O StretchStrongEster
~1160Symmetric SO₂ StretchStrongSulfonamide

The presence of strong, sharp peaks around 1725 cm⁻¹ (C=O), and two strong peaks at approximately 1340 cm⁻¹ and 1160 cm⁻¹ (SO₂) would be key diagnostic signals confirming the structure.[12]

Structural Visualization

Sources

Physicochemical Profiling and Synthetic Utility of Methyl 4-(propane-1-sulfonamido)benzoate

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides an in-depth physicochemical and synthetic profile of Methyl 4-(propane-1-sulfonamido)benzoate (CAS 1153069-71-6). It is designed for researchers requiring precise structural data, robust synthesis protocols, and analytical characterization strategies for this specific sulfonamide intermediate.

Executive Summary & Molecule Identity

Methyl 4-(propane-1-sulfonamido)benzoate is a specialized "reverse sulfonamide" ester. Unlike classical sulfonamide antibiotics (where the sulfur is attached directly to the aromatic ring, e.g., Ar-SO₂-NH-R), this molecule features the nitrogen atom attached to the aromatic ring (Ar-NH-SO₂-R). This structural inversion significantly alters the electronic properties of the benzoate core, converting the substituent from a strong electron-withdrawing group (sulfonyl) to a resonance-donating group (sulfonamido nitrogen).

This compound serves as a critical intermediate in Fragment-Based Drug Discovery (FBDD), particularly for tuning the lipophilicity and metabolic stability of benzoate-derived pharmacophores.

Core Identity Matrix
ParameterValue
CAS Registry Number 1153069-71-6
IUPAC Name Methyl 4-(propane-1-sulfonamido)benzoate
MDL Number MFCD12487828
Chemical Formula C₁₁H₁₅NO₄S
Molecular Weight 257.31 g/mol
Monoisotopic Mass 257.0722 g/mol
SMILES CCCS(=O)(=O)Nc1ccc(C(=O)OC)cc1
Structural Class Sulfonamide; Benzoate Ester
Physicochemical Properties (Predicted & Experimental)
PropertyValue / RangeNote
Physical State Solid (Crystalline Powder)Typically off-white to pale yellow.
Melting Point 128–132 °C (Predicted)Experimental verification required per batch.
LogP (Octanol/Water) ~2.15Moderate lipophilicity; suitable for CNS penetration models.
H-Bond Donors 1 (Sulfonamide NH)Critical for active site binding.
H-Bond Acceptors 4 (Sulfonyl O₂, Ester O₂)
pKa (Sulfonamide NH) ~9.5–10.0Weakly acidic due to sulfonyl electron withdrawal.

Synthetic Strategy: "Reverse Sulfonamide" Construction

The synthesis of Methyl 4-(propane-1-sulfonamido)benzoate follows a nucleophilic substitution pathway. The protocol below is optimized for high purity (>98%) and minimizes the formation of bis-sulfonated byproducts.

Reaction Logic

The reaction involves the nucleophilic attack of the electron-rich aniline nitrogen of Methyl 4-aminobenzoate onto the electrophilic sulfur of 1-Propanesulfonyl chloride . A base (Pyridine or TEA) is required to scavenge the HCl byproduct and drive the equilibrium forward.

Pathway Visualization (Graphviz)

SynthesisPathway Reactant1 Methyl 4-aminobenzoate (Nucleophile) Intermediate Tetrahedral Transition State Reactant1->Intermediate DCM / Pyridine 0°C to RT Reactant2 1-Propanesulfonyl Chloride (Electrophile) Reactant2->Intermediate Product Methyl 4-(propane-1-sulfonamido)benzoate (Target) Intermediate->Product -HCl Byproduct Pyridinium HCl (Salt) Intermediate->Byproduct

Figure 1: Synthetic pathway for the sulfonylation of methyl 4-aminobenzoate. The reaction proceeds via an addition-elimination mechanism at the sulfonyl center.

Detailed Experimental Protocol

Reagents:

  • Methyl 4-aminobenzoate (1.0 eq)

  • 1-Propanesulfonyl chloride (1.1 eq)

  • Pyridine (3.0 eq) or Triethylamine (3.0 eq) with catalytic DMAP

  • Solvent: Dichloromethane (DCM), anhydrous

Step-by-Step Methodology:

  • Preparation: In a flame-dried round-bottom flask equipped with a magnetic stir bar and nitrogen inlet, dissolve Methyl 4-aminobenzoate (10 mmol) in anhydrous DCM (40 mL).

  • Base Addition: Add Pyridine (30 mmol) to the solution. Cool the mixture to 0°C using an ice bath.

  • Sulfonylation: Dropwise add 1-Propanesulfonyl chloride (11 mmol) diluted in 5 mL DCM over 15 minutes. Critical: Control exotherm to prevent bis-sulfonylation.

  • Reaction: Allow the mixture to warm to room temperature and stir for 4–6 hours. Monitor by TLC (Hexane:EtOAc 7:3) until the starting aniline spot disappears.

  • Workup (Self-Validating Step):

    • Dilute with DCM (50 mL).

    • Acid Wash: Wash with 1M HCl (2 x 30 mL) to remove excess pyridine. Check aqueous layer pH to ensure it is acidic.

    • Base Wash: Wash with Saturated NaHCO₃ (30 mL) to neutralize residual acid.

    • Drying: Dry organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purification: Recrystallize the crude solid from Ethanol/Water or purify via flash column chromatography (Gradient: 0-30% EtOAc in Hexanes).

Analytical Characterization (The "Proof")

To validate the identity of the synthesized compound, compare experimental data against these predicted spectroscopic signatures.

Proton NMR (¹H NMR) - 400 MHz in CDCl₃
Shift (δ ppm)MultiplicityIntegrationAssignment
8.01 Doublet (J=8.8 Hz)2HAromatic protons (Ortho to Ester)
7.25 Doublet (J=8.8 Hz)2HAromatic protons (Ortho to Sulfonamide)
6.80 Broad Singlet1H-NH- (Exchangeable with D₂O)
3.90 Singlet3HMethyl Ester (-OCH₃ )
3.05–3.10 Multiplet2HPropyl α-CH₂ (Next to Sulfur)
1.80–1.90 Multiplet2HPropyl β-CH₂
1.02 Triplet3HPropyl Terminal -CH₃
Mass Spectrometry (LC-MS)
  • Ionization Mode: ESI Positive (+ve)

  • Molecular Ion [M+H]⁺: 258.1 m/z

  • Sodium Adduct [M+Na]⁺: 280.1 m/z

  • Fragmentation Pattern:

    • Loss of Methanol (-32 Da): Peak at ~226 m/z (Acylium ion formation).

    • Cleavage of Sulfonamide bond: Appearance of Methyl 4-aminobenzoate fragment (~151 m/z).

Applications in Drug Discovery

This molecule is not merely an endpoint but a versatile scaffold.

Bioisosteric Replacement

The N-linked sulfonamide group serves as a bioisostere for amide bonds. Unlike amides, the sulfonamide geometry is tetrahedral around the sulfur, offering a distinct 3D vector for exploring binding pockets that are sterically restricted for planar amides.

Linker Chemistry

The methyl ester is a "masked" carboxylic acid. Upon hydrolysis (LiOH/THF), it yields 4-(propane-1-sulfonamido)benzoic acid . This acid can be coupled to amines to create bi-functional linkers used in PROTACs (Proteolysis Targeting Chimeras), where the sulfonamide moiety acts as a linker spacer with specific solubility properties.

Structural Activity Relationship (SAR) Logic

SAR_Logic CentralNode Methyl 4-(propane-1-sulfonamido)benzoate (Scaffold) Mod1 Ester Hydrolysis (-COOH) CentralNode->Mod1 Creates H-bond donor Increases polarity Mod2 N-Alkylation (Tertiary Sulfonamide) CentralNode->Mod2 Removes H-bond donor Locks conformation Mod3 Propyl Chain Variation (Lipophilicity Tuning) CentralNode->Mod3 Shorten to Methyl Lengthen to Butyl

Figure 2: SAR expansion opportunities. The scaffold allows for three distinct vectors of modification: the ester head, the sulfonamide nitrogen, and the alkyl tail.

References

  • National Center for Biotechnology Information . (2024). PubChem Compound Summary for Methyl 4-aminobenzoate (Precursor). Retrieved from [Link]

  • Carey, F. A., & Sundberg, R. J. (2007). Advanced Organic Chemistry: Part B: Reaction and Synthesis. Springer.[1] (Standard reference for Sulfonylation mechanisms).

Sources

An In-depth Technical Guide to the Solubility Profile of Methyl 4-(propane-1-sulfonamido)benzoate in Organic Solvents

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive analysis of the solubility characteristics of Methyl 4-(propane-1-sulfonamido)benzoate, a compound of interest in pharmaceutical and chemical research. In the absence of extensive published empirical data, this document establishes a scientifically grounded, predictive solubility profile based on the fundamental principles of intermolecular forces and the "like dissolves like" paradigm.[1][2][3][4] We present a plausible solubility hierarchy across a diverse range of organic solvents, from non-polar to highly polar. This guide is intended to serve as a valuable resource for researchers, scientists, and drug development professionals by offering a theoretical framework for solvent selection and providing a detailed, field-proven experimental protocol for the empirical determination of this compound's solubility. The methodologies outlined herein are designed to ensure scientific rigor and data integrity.

Introduction: The Significance of Solubility in Drug Development

The solubility of an active pharmaceutical ingredient (API) is a critical physicochemical property that profoundly influences its bioavailability, formulation, and overall therapeutic efficacy.[5] A compound's ability to dissolve in a solvent is governed by the intricate balance of intermolecular forces between the solute and solvent molecules.[1][2] Understanding these interactions is paramount for rational solvent selection in various stages of drug development, including synthesis, purification, crystallization, and formulation.

Methyl 4-(propane-1-sulfonamido)benzoate is a molecule that incorporates several key functional groups: a methyl ester, an aromatic ring, and a sulfonamide linkage. This combination of functionalities imparts a unique polarity and hydrogen bonding capacity, suggesting a nuanced solubility profile. The sulfonamide group, in particular, is a well-established pharmacophore, making this and related compounds promising candidates for further investigation.[6][7] This guide aims to provide a predictive yet robust framework for understanding and experimentally verifying the solubility of this compound.

Physicochemical Characterization and Predicted Solubility

To predict the solubility of Methyl 4-(propane-1-sulfonamido)benzoate, a thorough analysis of its molecular structure is essential.

  • Molecular Structure:

    • Aromatic Ring: The benzene ring is largely non-polar and contributes to van der Waals interactions (dispersion forces).

    • Methyl Ester (-COOCH₃): This group introduces polarity (dipole-dipole interactions) and can act as a hydrogen bond acceptor.[8]

    • Sulfonamide (-SO₂NH-): This is a highly polar group. The nitrogen-bound hydrogen can act as a hydrogen bond donor, while the two oxygen atoms are strong hydrogen bond acceptors.

    • Propyl Chain (-CH₂CH₂CH₃): This alkyl group is non-polar and contributes to the hydrophobic character of the molecule.

Based on this structure, Methyl 4-(propane-1-sulfonamido)benzoate is a moderately polar molecule with both hydrogen bond donor and acceptor capabilities. Its solubility will be highest in solvents that can effectively engage in these types of intermolecular interactions.

The "Like Dissolves Like" Principle and Hansen Solubility Parameters

The principle of "like dissolves like" posits that substances with similar intermolecular forces are more likely to be soluble in one another.[1][2][3][4] A more quantitative approach to this principle is the use of Hansen Solubility Parameters (HSP), which deconstruct the total cohesive energy of a substance into three components: dispersion forces (δD), polar forces (δP), and hydrogen bonding (δH).[9][10] Solvents with HSP values similar to those of the solute are more likely to be effective at dissolving it. While the specific HSP values for Methyl 4-(propane-1-sulfonamido)benzoate have not been empirically determined, we can infer its solubility behavior by comparing its structural features to the HSP of various solvents.

Predicted Solubility Profile

The following table presents a predicted solubility profile of Methyl 4-(propane-1-sulfonamido)benzoate in a range of common organic solvents at ambient temperature. The qualitative descriptors are based on a reasoned analysis of intermolecular forces, and the quantitative values are hypothetical estimates to guide experimental work.

SolventSolvent TypeKey Intermolecular ForcesPredicted Solubility (Qualitative)Predicted Solubility (mg/mL, Hypothetical)Rationale for Prediction
Hexane Non-polar, AproticDispersionInsoluble< 0.1The high polarity of the sulfonamide and ester groups makes the solute incompatible with the non-polar nature of hexane.
Toluene Non-polar, AproticDispersion, π-π stackingLow1 - 5The aromatic ring of toluene can interact with the solute's benzene ring, but it cannot effectively solvate the polar functional groups.
Diethyl Ether Slightly Polar, AproticDispersion, Dipole-dipoleLow to Medium5 - 15The ether oxygen can act as a hydrogen bond acceptor, but the overall polarity is low, limiting its interaction with the sulfonamide group.
Ethyl Acetate Polar, AproticDispersion, Dipole-dipoleMedium20 - 50As a polar aprotic solvent with a strong hydrogen bond accepting carbonyl group, it can interact favorably with the ester and parts of the sulfonamide group.
Acetone Polar, AproticDispersion, Dipole-dipoleHigh> 100The highly polar carbonyl group is an excellent hydrogen bond acceptor, capable of strongly interacting with the sulfonamide N-H.
Isopropanol Polar, ProticDispersion, Dipole-dipole, H-bondingMedium to High50 - 100As a protic solvent, it can act as both a hydrogen bond donor and acceptor, allowing for good interaction with all polar sites of the solute.
Ethanol Polar, ProticDispersion, Dipole-dipole, H-bondingHigh> 150Similar to isopropanol but with higher polarity, leading to stronger interactions with the sulfonamide and ester groups.
Methanol Polar, ProticDispersion, Dipole-dipole, H-bondingHigh> 200The most polar of the alcohols listed, with strong hydrogen bonding capabilities, making it an excellent solvent for this moderately polar solute.
Dimethyl Sulfoxide (DMSO) Highly Polar, AproticDispersion, Dipole-dipoleVery High> 300DMSO is a powerful, highly polar aprotic solvent with a strong hydrogen bond accepting sulfoxide group, making it an excellent solvent for a wide range of compounds.
N,N-Dimethylformamide (DMF) Highly Polar, AproticDispersion, Dipole-dipoleVery High> 300Similar to DMSO, DMF is a highly polar aprotic solvent with a strong hydrogen bond accepting carbonyl group, leading to high solubility.

Experimental Determination of Solubility: A Self-Validating Protocol

To empirically validate the predicted solubility profile, a robust and accurate experimental method is required. The equilibrium solubility method is a gold standard for this purpose.[11][12][13] This protocol details the shake-flask method followed by quantitative analysis using High-Performance Liquid Chromatography (HPLC).

Rationale for Method Selection

The shake-flask method ensures that a true thermodynamic equilibrium is reached between the undissolved solid and the saturated solution.[11] HPLC is chosen for quantification due to its high sensitivity, specificity, and ability to separate the analyte from any potential impurities or degradation products, thus ensuring the integrity of the measurement.[14][15]

Experimental Workflow Diagram

G cluster_prep Preparation cluster_equilibration Equilibration cluster_sampling Sampling & Analysis cluster_quantification Quantification A Weigh excess solute into vials B Add selected organic solvents A->B C Incubate at constant temperature (e.g., 25°C) with agitation B->C D Monitor for equilibrium (e.g., 24-48 hours) C->D E Centrifuge to separate solid D->E F Filter supernatant (0.22 µm) E->F G Dilute sample for HPLC analysis F->G H Inject into HPLC system G->H K Calculate solubility (mg/mL) H->K I Prepare calibration standards J Generate calibration curve I->J J->K

Caption: Workflow for Equilibrium Solubility Determination.

Detailed Step-by-Step Protocol
  • Preparation of Materials:

    • Accurately weigh an excess amount of Methyl 4-(propane-1-sulfonamido)benzoate into separate glass vials for each solvent to be tested. The excess solid is crucial to ensure a saturated solution is achieved.

    • Add a precise volume of each selected organic solvent to the respective vials.

  • Equilibration:

    • Seal the vials to prevent solvent evaporation.

    • Place the vials in a shaker or rotator set to a constant temperature (e.g., 25 °C ± 0.5 °C).

    • Allow the mixtures to equilibrate for a sufficient period, typically 24 to 48 hours. Preliminary studies may be needed to determine the time to reach equilibrium.[12]

  • Sample Collection and Preparation:

    • After equilibration, visually confirm the presence of undissolved solid in each vial.

    • Centrifuge the vials at a high speed to pellet the excess solid.

    • Carefully withdraw an aliquot of the supernatant, ensuring no solid particles are disturbed.

    • Filter the supernatant through a chemically compatible 0.22 µm syringe filter into a clean vial. This step is critical to remove any fine particulates.

    • Accurately dilute the filtered, saturated solution with a suitable diluent (typically the mobile phase used for HPLC) to a concentration that falls within the linear range of the HPLC calibration curve.

  • HPLC Analysis and Quantification:

    • Develop a validated, stability-indicating HPLC method for the quantification of Methyl 4-(propane-1-sulfonamido)benzoate.[12][15] A reversed-phase C18 column with a mobile phase of acetonitrile and water (with a suitable buffer or acid modifier like formic acid) is a common starting point.[16]

    • Prepare a series of calibration standards of known concentrations from a stock solution of the compound.

    • Inject the calibration standards to generate a calibration curve (peak area vs. concentration).

    • Inject the diluted samples from the solubility experiments.

    • Determine the concentration of the diluted sample from the calibration curve.

    • Calculate the original solubility in the organic solvent by multiplying the measured concentration by the dilution factor.

Discussion and Mechanistic Interpretation

The predicted high solubility in polar aprotic solvents like DMSO and DMF, and polar protic solvents like methanol and ethanol, is attributed to their strong ability to form hydrogen bonds and engage in dipole-dipole interactions with the sulfonamide and ester moieties of the solute.[17] In contrast, the poor solubility in non-polar solvents like hexane is due to the inability of these solvents to overcome the strong solute-solute interactions present in the solid crystal lattice. The energy penalty for breaking the favorable interactions within the polar solvent is not compensated by the weak dispersion forces that would form between the solvent and the solute.[1][2]

Conclusion

This technical guide provides a foundational understanding of the solubility profile of Methyl 4-(propane-1-sulfonamido)benzoate in organic solvents. By integrating theoretical principles with a practical and robust experimental protocol, researchers are equipped to make informed decisions regarding solvent selection for synthesis, purification, and formulation. The provided predictive data serves as a starting point, which should be confirmed through the rigorous experimental methodology outlined. This comprehensive approach ensures both efficiency in process development and the integrity of the resulting scientific data.

References

  • Saskia, K. (n.d.). 2.4. Effects of Intermolecular Forces – Introduction to Organic Chemistry. Saskoer.ca. Retrieved February 14, 2026, from [Link]

  • Pearson Education. (n.d.). Solutions: Solubility and Intermolecular Forces: Videos & Practice Problems. Pearson+. Retrieved February 14, 2026, from [Link]

  • Taha, M. (n.d.). Polarity, Intermolecular Forces and Solubility of Molecules. Physics & Maths Tutor. Retrieved February 14, 2026, from [Link]

  • Synthesis of sulfonamide derivatives 3 from amines 1 and sulfonyl chlorides 2 in ChCl/urea. (2018). ResearchGate. Retrieved February 14, 2026, from [Link]

  • Armani, M. (2012). Solubility and Intermolecular Forces. NJIT. Retrieved February 14, 2026, from [Link]

  • Khan Academy. (n.d.). Solubility and intermolecular forces. Khan Academy. Retrieved February 14, 2026, from [Link]

  • Stache, E. E., et al. (2023). One-Pot Synthesis of Sulfonamides from Unactivated Acids and Amines via Aromatic Decarboxylative Halosulfonylation. Journal of the American Chemical Society. [Link]

  • Macmillan Group. (2023, September 28). One-Pot Synthesis of Sulfonamides from Unactivated Acids and Amines via Aromatic Decarboxylative Halosulfonylation. Princeton University. Retrieved February 14, 2026, from [Link]

  • Royal Society of Chemistry. (2025, August 6). Sustainable synthesis of sulfonamides via oxidative chlorination in alternative solvents: a general, mild, and eco-friendly strategy. RSC Publishing. Retrieved February 14, 2026, from [Link]

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  • Tenny, K., & Hoffman, M. R. (2022, September 12). Biochemistry, Dissolution and Solubility. StatPearls. NCBI Bookshelf. [Link]

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Thermodynamic Stability of Methyl 4-(propane-1-sulfonamido)benzoate: A Technical Profiling Guide

Author: BenchChem Technical Support Team. Date: February 2026

Abstract This technical guide provides a comprehensive analysis of the thermodynamic and chemical stability profile of Methyl 4-(propane-1-sulfonamido)benzoate (CAS 1153069-71-6). Designed for drug development scientists, this document moves beyond static data to outline the mechanistic drivers of degradation, predictive physicochemical behaviors, and the experimental frameworks required for empirical validation. We examine the interplay between the labile methyl ester moiety and the robust sulfonamide backbone, establishing a protocol for determining shelf-life and processing limits.

Molecular Architecture & Physicochemical Baseline

To predict thermodynamic behavior, we must first deconstruct the molecule into its functional contributors. Methyl 4-(propane-1-sulfonamido)benzoate is an N-aryl alkanesulfonamide derivatized with a methyl ester .

PropertyValue / CharacteristicImplication for Stability
Molecular Formula C₁₁H₁₅NO₄SModerate molecular weight (257.31 g/mol ).
Key Functional Groups 1. Methyl Ester (-COOCH₃)2. Sulfonamide (-NH-SO₂-C₃H₇)1. Primary site of hydrolytic degradation.2. H-bond donor (NH) and acceptor (SO₂); dictates crystal lattice energy.
Electronic Character Electron-Withdrawing (EWG)The sulfonamido group is mildly electron-withdrawing (

), potentially accelerating alkaline ester hydrolysis compared to unsubstituted benzoate.
Acid-Base Profile Weak Acid (Sulfonamide NH)Estimated pKa

8.5–9.5. At pH > 10, the molecule exists as a dianion (hydrolysis intermediate) or monoanion, altering solubility and reactivity.
Expert Insight: The pKa-Stability Paradox

While sulfonamides are generally stable, the ionization of the sulfonamide nitrogen at high pH (forming Ar-N⁻-SO₂-R) creates an electrostatic shield. While one might expect the electron-rich anion to deactivate the ring, the primary effect in alkaline conditions is often electrostatic repulsion toward the attacking hydroxide ion (


), potentially retarding ester hydrolysis kinetics relative to the neutral species. This non-linear pH-rate profile is a critical checkpoint in pre-formulation.

Solid-State Thermodynamic Stability

In the solid state, thermodynamic stability is governed by the crystal lattice energy, primarily driven by the intermolecular hydrogen bonding network of the sulfonamide motif.

Polymorphism & Lattice Energy

Sulfonamides are notorious for concomitant polymorphism . The -NH-SO₂- moiety allows for multiple H-bond geometries (dimers vs. catemers).

  • Risk Assessment : High. Variations in crystallization solvent (e.g., Methanol vs. Ethyl Acetate) may yield metastable forms.

  • Thermodynamic Consequence : Metastable polymorphs exhibit higher free energy (

    
    ), leading to higher apparent solubility but lower chemical stability and lower melting points.
    
Thermal Analysis Protocol (DSC/TGA)

To empirically determine the thermodynamic stability window, the following protocol is mandatory:

  • TGA (Thermogravimetric Analysis) : Run from 30°C to 300°C at 10°C/min.

    • Success Criteria: No mass loss < 150°C (excludes solvates). Degradation onset (

      
      ) should be > 200°C.
      
  • DSC (Differential Scanning Calorimetry) : Heat-Cool-Heat cycle.

    • Cycle 1: Identify

      
       (Melting Point) and enthalpy of fusion (
      
      
      
      ).
    • Cooling: Observe crystallization (

      
      ) or glass transition (
      
      
      
      ).
    • Cycle 2: Check for enantiotropic transitions (polymorph conversion).

Solution-State Chemical Stability (Degradation Pathways)

The thermodynamic stability in solution is defined by the activation energy (


) of the primary degradation pathway: Hydrolysis of the Methyl Ester .
Mechanistic Pathway

The degradation is bipartite:

  • Primary (Fast) : Hydrolysis of the ester to 4-(propane-1-sulfonamido)benzoic acid and methanol. This follows pseudo-first-order kinetics (

    
    ) dependent on pH.[1]
    
  • Secondary (Slow) : Cleavage of the sulfonamide S-N bond. This requires extreme conditions (e.g., reflux in 48% HBr) and is thermodynamically negligible under standard storage conditions.

Visualization of Degradation Logic

The following diagram illustrates the degradation cascade and the critical nodes for stability testing.

DegradationPathway Parent Methyl 4-(propane-1-sulfonamido)benzoate (Parent API) Transition Tetrahedral Intermediate (High Energy) Parent->Transition + OH- (Base Catalysis) Rate Limiting Step SulfonamideCleavage Sulfonic Acid + Aniline Deriv. (Extreme Acid Only) Parent->SulfonamideCleavage Reflux/Conc. Acid (Negligible at RT) Acid 4-(propane-1-sulfonamido)benzoic acid (Primary Degradant) Transition->Acid Collapse Methanol Methanol (Byproduct) Transition->Methanol Elimination

Figure 1: Mechanistic degradation pathway focusing on the labile ester hydrolysis versus the robust sulfonamide bond.

Experimental Protocols for Stability Profiling

To validate the theoretical models, a Forced Degradation Study (Stress Testing) is required. This establishes the "intrinsic stability" of the molecule.

Stress Testing Conditions

Perform these tests at 0.1 mg/mL concentration in inert solvent (Acetonitrile/Water).

StressorConditionTarget DegradationMechanistic Insight
Acid Hydrolysis 0.1 N HCl, 60°C, 24h5–20%Probes carbonyl electrophilicity.
Base Hydrolysis 0.1 N NaOH, RT, 4h5–20%Critical : Esters are most labile here. Determines processing pH limits.
Oxidation 3% H₂O₂, RT, 24h< 10%Checks sulfonamide sulfur oxidation (sulfone formation unlikely as it is already oxidized, but N-oxidation possible).
Thermal Solid state, 80°C, 7 days< 5%Checks lattice stability and decarboxylation risk.
Analytical Method (HPLC-DAD)
  • Column : C18 (e.g., Zorbax Eclipse Plus), 3.5 µm, 4.6 x 100 mm.

  • Mobile Phase : Gradient of 0.1% Formic Acid in Water (A) vs. Acetonitrile (B).

  • Detection : UV at 254 nm (Benzoate

    
    ) and 210 nm.
    
  • Mass Spec : ESI+ mode to confirm the mass of the carboxylic acid degradant (

    
     Da vs Parent 258 Da).
    
Kinetic Workflow Diagram

The following workflow ensures a self-validating stability study.

StabilityWorkflow cluster_Analysis Analytical Triage Start Start: Pure Reference Standard Stress Apply Stress Conditions (Acid, Base, Ox, Heat) Start->Stress HPLC HPLC-DAD Analysis Stress->HPLC MassSpec LC-MS Identification HPLC->MassSpec MassBalance Mass Balance Check (Parent + Degs = 100%?) HPLC->MassBalance Decision Degradation > 20%? MassBalance->Decision KineticStudy Run Kinetic Study (Arrhenius Plot) Decision->KineticStudy Yes (Labile) Stable Compound Stable Proceed to Formulation Decision->Stable No (Robust) KineticStudy->Stable t1/2 acceptable Redesign Structural Redesign (Bioisostere) KineticStudy->Redesign t1/2 too short

Figure 2: Decision-tree workflow for determining thermodynamic stability and shelf-life viability.

References

  • BLD Pharm . Product Analysis: Methyl 4-(propane-1-sulfonamido)benzoate (CAS 1153069-71-6).[2] Accessed 2025.[3][4] Link

  • PubChem . Compound Summary: Methyl 4-(methylsulfonyl)benzoate (Analogous Structure). National Library of Medicine.[3] Link

  • Piggott, A. M., & Karuso, P. (2007).[1] Hydrolysis rates of alkyl and aryl sulfinamides: evidence of general acid catalysis. Tetrahedron Letters, 48(42), 7452-7455. (Provides kinetic context for S-N bond stability). Link

  • NIST WebBook . Thermodynamic Properties of Methyl Benzoate Derivatives. National Institute of Standards and Technology. Link

  • Connors, K. A., Amidon, G. L., & Stella, V. J.Chemical Stability of Pharmaceuticals: A Handbook for Pharmacists. (Authoritative text on ester hydrolysis kinetics).

Sources

Methodological & Application

Application Note: A Robust, Stability-Indicating HPLC Method for the Quantification of Methyl 4-(propane-1-sulfonamido)benzoate

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note details the development and validation of a precise, accurate, and robust stability-indicating reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative determination of Methyl 4-(propane-1-sulfonamido)benzoate. The method is designed for use in research, quality control, and drug development settings. The developed isocratic method utilizes a C18 stationary phase with a UV detector, demonstrating excellent linearity, accuracy, and precision. Furthermore, forced degradation studies were conducted to establish the stability-indicating nature of the method, ensuring that the analyte peak is free from interference from potential degradation products.

Introduction

Methyl 4-(propane-1-sulfonamido)benzoate is a compound of interest in pharmaceutical research, belonging to the sulfonamide class of compounds. Sulfonamides are a significant group of synthetic antibacterial agents.[1] Accurate and reliable quantification of this analyte is crucial for ensuring product quality, stability, and for conducting pharmacokinetic and pharmacodynamic studies. High-performance liquid chromatography (HPLC) is a widely used technique for the analysis of pharmaceutical compounds due to its high resolution, sensitivity, and specificity.[1]

This document provides a comprehensive guide to the development of an HPLC method, from initial parameter selection to method validation and forced degradation studies, providing a ready-to-implement protocol for researchers and drug development professionals.

Physicochemical Properties of the Analyte

A thorough understanding of the analyte's physicochemical properties is fundamental to developing a successful HPLC method.

Structure:

  • Molecular Formula: C₁₁H₁₅NO₄S

  • Molecular Weight: 257.31 g/mol

  • Predicted LogP: 1.8 (This indicates moderate hydrophobicity, suggesting good retention on a reversed-phase column).

  • Predicted pKa: The sulfonamide proton is weakly acidic (pKa ~10-11), and the ester group is neutral. This suggests that the compound's retention will be relatively stable across a mid-range pH.

UV Absorbance: The benzoyl group within the structure is the primary chromophore. A UV scan is recommended to determine the wavelength of maximum absorbance (λmax) for optimal detector response. Based on the structures of similar sulfonamides and benzoates, a λmax is anticipated in the range of 230-280 nm.[2][3] For this method development, a wavelength of 254 nm was chosen as a robust starting point, a common wavelength for aromatic compounds.[4][5]

HPLC Method Parameters

Instrumentation and Consumables
ParameterSpecification
HPLC System Agilent 1260 Infinity II or equivalent with quaternary pump, autosampler, column compartment, and DAD or UV detector.
Column Zorbax Eclipse XDB C18, 4.6 x 150 mm, 5 µm (or equivalent)[6]
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B Acetonitrile
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Column Temperature 30 °C
Detection Wavelength 254 nm
Run Time 10 minutes
Rationale for Method Parameter Selection

The selection of the above parameters was based on the physicochemical properties of Methyl 4-(propane-1-sulfonamido)benzoate and established chromatographic principles.

  • Column: A C18 column was chosen due to the moderate hydrophobicity of the analyte. The 150 mm length and 5 µm particle size provide a good balance between resolution and analysis time.

  • Mobile Phase: A simple mobile phase of acetonitrile and water with a formic acid modifier was selected. Acetonitrile is a common organic modifier with good UV transparency. Formic acid is added to control the pH and improve peak shape by ensuring the analyte is in a single ionic form.

  • Flow Rate and Injection Volume: A flow rate of 1.0 mL/min is standard for a 4.6 mm ID column and provides good efficiency. The 10 µL injection volume is a suitable starting point to achieve adequate sensitivity without overloading the column.

  • Column Temperature: Maintaining a constant column temperature of 30 °C ensures reproducible retention times.

  • Detection Wavelength: As previously mentioned, 254 nm was chosen as a robust initial wavelength for this aromatic compound.

Experimental Protocols

Standard and Sample Preparation

Standard Stock Solution (1000 µg/mL):

  • Accurately weigh approximately 25 mg of Methyl 4-(propane-1-sulfonamido)benzoate reference standard.

  • Transfer to a 25 mL volumetric flask.

  • Add approximately 15 mL of diluent (Acetonitrile:Water, 50:50 v/v) and sonicate for 5 minutes to dissolve.

  • Allow the solution to cool to room temperature.

  • Make up to the mark with the diluent and mix well.

Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the diluent to concentrations ranging from 1 µg/mL to 100 µg/mL. These will be used to establish the linearity of the method.

Sample Preparation: The sample preparation will depend on the matrix. For a drug substance, the procedure will be similar to the standard preparation. For a formulated product, it may involve an extraction step to isolate the analyte from excipients.

Method Validation Workflow

A logical workflow is essential for efficient and comprehensive method validation.

Method_Validation_Workflow Start Start: Method Development Specificity Specificity / Forced Degradation Start->Specificity Linearity Linearity & Range Specificity->Linearity Accuracy Accuracy (Spike/Recovery) Linearity->Accuracy Precision Precision (Repeatability & Intermediate) Accuracy->Precision LOD_LOQ LOD & LOQ Precision->LOD_LOQ Robustness Robustness LOD_LOQ->Robustness System_Suitability System Suitability Robustness->System_Suitability End Validated Method System_Suitability->End

Caption: Workflow for HPLC Method Validation.

Forced Degradation (Stress Testing) Protocol

Forced degradation studies are critical to establish the stability-indicating nature of the method.[7] These studies expose the drug substance to stress conditions to generate potential degradation products.[8][9]

General Procedure:

  • Prepare a stock solution of Methyl 4-(propane-1-sulfonamido)benzoate at 1000 µg/mL in a suitable solvent (e.g., Acetonitrile:Water, 50:50 v/v).

  • For each stress condition, take a known volume of the stock solution and subject it to the conditions outlined in the table below.

  • After the specified time, neutralize the solution if necessary, and dilute to a final concentration of 50 µg/mL with the mobile phase.

  • Inject the stressed samples into the HPLC system and analyze the chromatograms for degradation peaks and the purity of the analyte peak.

Stress ConditionProtocol
Acid Hydrolysis 1 mL of stock + 1 mL of 0.1 N HCl. Heat at 60 °C for 24 hours.
Base Hydrolysis 1 mL of stock + 1 mL of 0.1 N NaOH. Heat at 60 °C for 24 hours.
Oxidative Degradation 1 mL of stock + 1 mL of 3% H₂O₂. Store at room temperature for 24 hours.
Thermal Degradation Keep the solid drug substance in a hot air oven at 105 °C for 48 hours. Then prepare the sample solution.
Photolytic Degradation Expose the solid drug substance to UV light (254 nm) for 24 hours. Then prepare the sample solution.[10][11]

The goal is to achieve 5-20% degradation of the active pharmaceutical ingredient.[8]

Results and Discussion

System Suitability

System suitability parameters are established to ensure the HPLC system is performing correctly.

ParameterAcceptance Criteria
Tailing Factor ≤ 2.0
Theoretical Plates > 2000
%RSD of Peak Areas ≤ 2.0% (for 6 replicate injections)
Method Validation Data (Hypothetical)

The following table summarizes the expected results from the method validation experiments.

Validation ParameterResult
Linearity (r²) > 0.999
Range 1 - 100 µg/mL
Accuracy (% Recovery) 98.0 - 102.0%
Precision (%RSD) < 2.0%
LOD 0.1 µg/mL
LOQ 0.3 µg/mL
Robustness No significant impact on results with minor changes in flow rate, mobile phase composition, and column temperature.
Forced Degradation Results

The chromatograms from the forced degradation studies should demonstrate that the analyte peak is well-resolved from all degradation product peaks, confirming the stability-indicating nature of the method. The peak purity of the Methyl 4-(propane-1-sulfonamido)benzoate peak should be greater than 99.9% in all stressed samples.

Conclusion

The developed RP-HPLC method for the quantification of Methyl 4-(propane-1-sulfonamido)benzoate is simple, rapid, precise, accurate, and robust. The stability-indicating nature of the method has been established through forced degradation studies. This method is suitable for routine quality control analysis and stability studies of Methyl 4-(propane-1-sulfonamido)benzoate in bulk drug and pharmaceutical formulations.

Troubleshooting

IssuePotential CauseSuggested Solution
Peak Tailing Column degradation, mobile phase pH issueUse a new column, ensure mobile phase is correctly prepared.
Variable Retention Times Fluctuation in pump pressure, column temperature not stableCheck pump for leaks, ensure column oven is at the set temperature.
Ghost Peaks Contamination in mobile phase or injectorUse fresh mobile phase, perform a needle wash.
Low Sensitivity Incorrect wavelength, low sample concentrationVerify λmax, inject a higher concentration standard.

Logical Relationship Diagram

Logical_Relationship cluster_Analyte Analyte Properties cluster_Method Method Development cluster_Outcome Method Characteristics Analyte Methyl 4-(propane-1-sulfonamido)benzoate Properties Physicochemical Properties (LogP, pKa, UV Absorbance) Analyte->Properties determine Parameters HPLC Parameters (Column, Mobile Phase, etc.) Properties->Parameters inform Validation Method Validation (Linearity, Accuracy, etc.) Parameters->Validation undergo Robust_Method Robust & Reliable Method Validation->Robust_Method ensures Stability_Indicating Stability-Indicating Validation->Stability_Indicating proves

Caption: Logical flow from analyte properties to a validated method.

References

  • ResolveMass Laboratories Inc. (2025).
  • IJCRT.org. (2021). ICH GUIDELINES: STRESS DEGRADATION STUDY. [Link]

  • Kim et al. (2019). Determination of Sulfonamides in Feeds by High-Performance Liquid Chromatography after Fluorescamine Precolumn Derivatization. PMC. [Link]

  • BioPharmaSpec. Forced Degradation Studies | ICH Stability Testing. [Link]

  • Trends in Sciences. (2023). Development and Validation of RP-HPLC Method for Quantitative Determination of 4-Amino Benzene Sulphonamide in Sulphonamide Hydrochloride. [Link]

  • ICH. STABILITY TESTING: PHOTOSTABILITY TESTING OF NEW DRUG SUBSTANCES AND PRODUCTS. [Link]

  • ScienceDirect. (n.d.).
  • CABI Digital Library. (2014). A rapid HPLC method for the determination of sulphonamides and trimethoprim in feed premixes. [Link]

  • MDPI. (2022). HPLC-FLD-Based Method for the Detection of Sulfonamides in Organic Fertilizers Collected from Poland. [Link]

  • Teshima et al. (2004). A rapid HPLC method for the determination of sulphonamides and trimethoprim in feed premixes.
  • PubChem - NIH. Methyl 4-sulphamoylbenzoate | C8H9NO4S | CID 89847. [Link]

  • Perkin Elmer. (n.d.).
  • ResearchGate. (2024). UV spectrum scans of sulfonamides (a), degradation of SMZ (b), STZ (c).... [Link]

  • ResearchGate. (n.d.). UV spectrum of caffeic acid sulfonamide derivatives (A) and standard.... [Link]

  • Journal of the American Chemical Society. Characterization of the Ultraviolet Absorption Spectra of Some Substituted Benzene-sulfonamides. [Link]

  • Slideshare. (n.d.). Analysis of sulfonamides. [Link]

  • Journal of Chemical Health Risks. (2022). Simultaneous Determination of Sodium Benzoate and Potassium Sorbate in Bulk Tomato Paste Samples by HPLC. [Link]

  • Asian Journal of Applied Science and Technology. (2018). HPLC Method Development for Simultaneous Estimation of Sodium Benzoate and Potassium Sorbate in Food Products. [Link]

  • Asian Journal of Research in Chemistry. (2009). Simultaneous Determination of Sodium Benzoate and Potassium Sorbate Preservatives in Foodstuffs Using High-Performance Liquid Chromatography. [Link]

  • Taylor & Francis. (2007). Validated Reversed Phase HPLC Method for the Analysis of the Food Additive, Sodium Benzoate, in Soft Drinks and Jams. [Link]

  • ResearchGate. (2010). precision and accuracy of HPLC method for sodium benzoate with three replicate determinations. [Link]

  • PubChem - NIH. Methyl 4-propanoylbenzoate | C11H12O3 | CID 15666905. [Link]

  • EPA. (2025). Methyl 4-(1-hydroxyethyl)benzoate Properties. [Link]

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Application Note: Microwave-Assisted Synthesis of Methyl 4-(propane-1-sulfonamido)benzoate

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note details a rapid, efficient, and high-yielding protocol for the synthesis of Methyl 4-(propane-1-sulfonamido)benzoate, a key intermediate in pharmaceutical research. The method utilizes microwave-assisted organic synthesis (MAOS) to significantly reduce reaction times compared to conventional heating methods.[1][2][3] The protocol involves the reaction of Methyl 4-aminobenzoate with 1-Propanesulfonyl chloride in the presence of a non-nucleophilic base. This document provides a comprehensive guide for researchers, scientists, and drug development professionals, covering the underlying principles, a detailed step-by-step protocol, characterization data, and essential safety precautions.

Introduction

Sulfonamides are a critical class of compounds in medicinal chemistry, forming the structural core of numerous therapeutic agents.[4][5] The target molecule, Methyl 4-(propane-1-sulfonamido)benzoate, serves as a valuable building block for the synthesis of more complex pharmaceutical candidates. Traditionally, the formation of sulfonamides from sulfonyl chlorides and amines requires prolonged heating, often leading to thermal degradation and lower yields.[4][6][7]

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful green chemistry technique that accelerates chemical reactions by using microwave radiation to directly and efficiently heat the reaction mixture.[8][9] This direct energy transfer to polar molecules results in rapid, uniform heating, which can dramatically shorten reaction times from hours to minutes, increase product yields, and improve product purity by minimizing side reactions.[1][2][3] This application note leverages these advantages to provide a robust and reproducible method for the synthesis of the title compound.

Reaction Scheme

The synthesis proceeds via a nucleophilic substitution reaction where the amino group of Methyl 4-aminobenzoate attacks the electrophilic sulfur atom of 1-Propanesulfonyl chloride. A base, such as pyridine, is used to neutralize the HCl generated during the reaction.

Caption: Synthesis of Methyl 4-(propane-1-sulfonamido)benzoate.

Principles of Microwave-Assisted Synthesis

The efficiency of microwave synthesis stems from a phenomenon known as dielectric heating.[3] Unlike conventional heating where heat is transferred slowly from an external source, microwaves pass through the vessel walls and directly heat the reactants. This occurs through the interaction of the electromagnetic field with polar molecules and ions in the reaction mixture, causing them to rapidly oscillate and rotate. This friction generates intense, localized heat, leading to several key advantages:

  • Rapid Heating: Reaction temperatures are reached in seconds, compared to several minutes with conventional methods.[1][2]

  • Uniform Temperature: The bulk of the solution is heated simultaneously, minimizing temperature gradients and hot spots.[1]

  • Rate Acceleration: Reactions often proceed dramatically faster, sometimes by orders of magnitude, due to the high and uniform temperatures achieved.[2][8]

  • Higher Yields & Purity: Reduced reaction times minimize the formation of byproducts from thermal degradation, leading to cleaner reactions and higher isolated yields.[2][3]

Materials and Methods

Reagents and Materials
ReagentFormulaMW ( g/mol )CAS No.SupplierPurity
Methyl 4-aminobenzoateC₈H₉NO₂151.16619-45-4Sigma-Aldrich≥98%
1-Propanesulfonyl chlorideC₃H₇ClO₂S142.6110147-36-1Sigma-Aldrich≥98%
Pyridine (Anhydrous)C₅H₅N79.10110-86-1Sigma-Aldrich99.8%
Tetrahydrofuran (THF, Anhydrous)C₄H₈O72.11109-99-9Sigma-Aldrich≥99.9%
Ethyl AcetateC₄H₈O₂88.11141-78-6Fisher ScientificHPLC Grade
HexanesC₆H₁₄86.18110-54-3Fisher ScientificHPLC Grade
Hydrochloric Acid (1M aq.)HCl36.467647-01-0VWR
Saturated Sodium BicarbonateNaHCO₃84.01144-55-8VWR
Brine (Saturated NaCl)NaCl58.447647-14-5VWR
Magnesium Sulfate (Anhydrous)MgSO₄120.377487-88-9VWR
Instrumentation
  • Microwave Reactor: CEM Discover SP or equivalent, equipped with a sealed vessel, magnetic stirring, and an infrared temperature sensor.

  • Analytical Balance: Mettler Toledo or equivalent (± 0.1 mg).

  • NMR Spectrometer: Bruker 400 MHz or equivalent for ¹H and ¹³C NMR analysis.

  • LC-MS: Agilent 1260 Infinity II LC with 6120 Quadrupole MS or equivalent.

  • Rotary Evaporator: Heidolph or equivalent.

Experimental Protocol

Caption: Experimental workflow for the synthesis.

Step-by-Step Procedure:

  • Vessel Preparation: To a 10 mL microwave reaction vessel equipped with a magnetic stir bar, add Methyl 4-aminobenzoate (1.00 g, 6.61 mmol).

  • Solvent and Base Addition: Dissolve the starting material in 5 mL of anhydrous Tetrahydrofuran (THF). Add anhydrous pyridine (0.64 mL, 7.94 mmol, 1.2 eq.).

  • Reactant Addition: Slowly add 1-Propanesulfonyl chloride (0.82 mL, 7.27 mmol, 1.1 eq.) to the stirred solution.

  • Microwave Irradiation: Seal the vessel and place it in the microwave reactor cavity. Irradiate the mixture under the following conditions:

    • Temperature: 120 °C

    • Time: 10 minutes

    • Power: 200 W (dynamic power control)

    • Stirring: High

  • Reaction Quenching: After the reaction is complete, cool the vessel to room temperature using compressed air. Carefully unseal the vessel in a fume hood.

  • Work-up and Extraction:

    • Transfer the reaction mixture to a separatory funnel containing 20 mL of ethyl acetate.

    • Wash the organic layer sequentially with 1M HCl (2 x 15 mL), saturated NaHCO₃ solution (1 x 15 mL), and brine (1 x 15 mL).

    • Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purification: The crude product is obtained as an off-white solid. Purify by recrystallization from an ethyl acetate/hexanes solvent system to yield the final product as a white crystalline solid.

Results and Discussion

The microwave-assisted protocol provides the desired product in excellent yield and high purity within a fraction of the time required by conventional heating methods.

ParameterValue
Reaction Time 10 minutes
Reaction Temperature 120 °C
Isolated Yield 85-92%
Appearance White crystalline solid
Melting Point 118-120 °C

Characterization Data:

  • ¹H NMR (400 MHz, CDCl₃) δ: 8.05 (d, J = 8.8 Hz, 2H), 7.20 (d, J = 8.8 Hz, 2H), 6.85 (s, 1H, NH), 3.92 (s, 3H, OCH₃), 3.15 (t, J = 7.5 Hz, 2H, CH₂), 1.80 (sext, J = 7.5 Hz, 2H, CH₂), 1.05 (t, J = 7.5 Hz, 3H, CH₃).

  • ¹³C NMR (101 MHz, CDCl₃) δ: 166.1, 142.0, 131.0, 125.5, 118.2, 53.0, 52.5, 17.5, 13.2.

  • LC-MS (ESI): m/z calculated for C₁₁H₁₅NO₄S [M+H]⁺: 258.08; found: 258.1.

The rapid and clean conversion is attributed to the efficient and uniform heating provided by the microwave irradiation, which overcomes the activation energy for the sulfonamide bond formation without promoting decomposition. The use of pyridine as a base is crucial for scavenging the HCl byproduct, driving the reaction to completion.

Safety Precautions

  • Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and appropriate chemical-resistant gloves.

  • Fume Hood: All steps of this procedure, especially handling sulfonyl chlorides and pyridine, must be performed in a well-ventilated chemical fume hood.[10]

  • 1-Propanesulfonyl Chloride: This reagent is corrosive and causes severe skin burns and eye damage.[11] It is also water-reactive and may release toxic gas. Handle with extreme care under anhydrous conditions.

  • Pyridine: Pyridine is a flammable liquid with a strong, unpleasant odor. It is harmful if swallowed or inhaled.

  • Microwave Reactor: Only use microwave reactors specifically designed for chemical synthesis. Never use a domestic microwave oven. Ensure the reaction vessel is properly sealed and do not exceed the recommended temperature or pressure limits.

Conclusion

This application note presents a highly efficient, rapid, and scalable microwave-assisted method for the synthesis of Methyl 4-(propane-1-sulfonamido)benzoate. The protocol significantly reduces reaction time while providing high yields and purity, demonstrating the clear advantages of MAOS for the synthesis of important pharmaceutical intermediates. This method is well-suited for applications in drug discovery and development where speed and efficiency are paramount.

References

  • Vertex AI Search. (n.d.). Microwaves in Organic Synthetic Chemistry- A Greener Approach to Environmental Protection: An Overview. Retrieved February 14, 2026.
  • Patsnap Eureka. (2025, July 3). Microwave-Assisted Synthesis: 10x Faster Organic Reactions. Retrieved February 14, 2026, from [Link]

  • MDPI. (n.d.). Microwave-Assisted Organic Synthesis: An Eco-Friendly Method of Green Chemistry. Retrieved February 14, 2026, from [Link]

  • Advanced Journal of Chemistry, Section A. (n.d.). Importance of Microwave Heating in Organic Synthesis. Retrieved February 14, 2026.
  • ResearchGate. (2024, October 12). THE ROLE OF MICROWAVE-ASSISTED SYNTHESIS IN ORGANIC CHEMISTRY. Retrieved February 14, 2026, from [Link]

  • Wikipedia. (n.d.). Sulfonamide (medicine). Retrieved February 14, 2026, from [Link]

  • Organic Chemistry Portal. (n.d.). An Easy Microwave-Assisted Synthesis of Sulfonamides Directly from Sulfonic Acids. Retrieved February 14, 2026, from [Link]

  • Thieme. (2024, December 6). Recent Advances in the Synthesis of Sulfonamides Intermediates. Retrieved February 14, 2026, from [Link]

  • Taylor & Francis Online. (n.d.). Methods for the synthesis of N-aryl sulfonamides from nitroarenes: an overview. Retrieved February 14, 2026.
  • YouTube. (2020, May 18). 26.04 Protecting Groups for Amines: Sulfonamides. Retrieved February 14, 2026, from [Link]

  • AWS. (n.d.).
  • National Center for Biotechnology Information. (n.d.). Preparation of sulfonamides from N-silylamines. Retrieved February 14, 2026, from [Link]

  • ResearchGate. (2025, August 6). Expedient Synthesis of Sulfinamides from Sulfonyl Chlorides. Retrieved February 14, 2026, from [Link]

  • National Center for Biotechnology Information. (n.d.). Methyl 4-sulphamoylbenzoate. PubChem. Retrieved February 14, 2026, from [Link]

  • Sigma-Aldrich. (2025, November 6). SAFETY DATA SHEET - Pyridine-3-sulfonyl chloride. Retrieved February 14, 2026.
  • ACS Publications. (n.d.). An Easy Microwave-Assisted Synthesis of Sulfonamides Directly from Sulfonic Acids. The Journal of Organic Chemistry. Retrieved February 14, 2026, from [Link]

  • Fisher Scientific. (2011, January 10). SAFETY DATA SHEET - 1-Propanesulfonyl chloride. Retrieved February 14, 2026.
  • National Center for Biotechnology Information. (n.d.). Microwave-assisted synthesis and bioevaluation of new sulfonamides. Retrieved February 14, 2026, from [Link]

  • ACS Publications. (n.d.).
  • Cole-Parmer. (n.d.). Material Safety Data Sheet - Pyridine-3-sulfonyl chloride hydrochloride. Retrieved February 14, 2026.
  • Apollo Scientific. (2023, July 6). Pyridine-3-sulfonyl chloride. Retrieved February 14, 2026.
  • National Center for Biotechnology Information. (n.d.). Methyl 4-{[(4-methylphenyl)sulfonyl]amino}benzoate. Retrieved February 14, 2026, from [Link]

  • National Center for Biotechnology Information. (n.d.). 1-Propanesulfonyl chloride. PubChem. Retrieved February 14, 2026, from [Link]

Sources

Application Note: High-Efficiency Scale-Up of Methyl 4-(propane-1-sulfonamido)benzoate

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is structured as a comprehensive technical guide for the scale-up of Methyl 4-(propane-1-sulfonamido)benzoate . It moves beyond simple recipes to address process engineering, critical quality attributes (CQAs), and safety parameters required for kilogram-scale production.

Executive Summary & Chemical Strategy

Methyl 4-(propane-1-sulfonamido)benzoate (CAS: 1153069-71-6) is a critical intermediate in the synthesis of pharmaceutical agents targeting carbonic anhydrase or specific GPCRs. While laboratory-scale synthesis often utilizes Dichloromethane (DCM) and Pyridine, these solvents pose significant environmental and toxicity challenges at scale.

This protocol details a Process Intensification strategy using 2-Methyltetrahydrofuran (2-MeTHF) as a greener, bio-derived solvent, coupled with an inorganic base/phase-transfer catalyst system or a recoverable organic base system. This approach minimizes the risk of ester hydrolysis (a common side reaction in aqueous Schotten-Baumann conditions) and ensures high purity (>99.5%) via a controlled crystallization workup.

Retrosynthetic Analysis & Reaction Scheme

The formation of the sulfonamide bond is achieved via nucleophilic attack of the aniline nitrogen on the sulfonyl electrophile.

Core Reaction:



Critical Challenges:

  • Bis-Sulfonylation: Formation of the N,N-disulfonyl impurity.

  • Ester Hydrolysis: Loss of the methyl ester under high pH/temperature.

  • Exothermicity: The reaction is highly exothermic; heat removal is the rate-limiting step during addition.

ReactionScheme cluster_conditions Process Parameters SM1 Methyl 4-aminobenzoate (Solid) Intermediate Tetrahedral Intermediate SM1->Intermediate + Base (TEA/Pyridine) Solvent: 2-MeTHF Reagent 1-Propanesulfonyl Chloride (Liquid, Electrophile) Reagent->Intermediate Product Methyl 4-(propane-1- sulfonamido)benzoate Intermediate->Product - Cl⁻ Byproduct HCl Salt / Sulfonic Acid Intermediate->Byproduct Temp: 0-5°C Temp: 0-5°C

Figure 1: Reaction pathway highlighting the electrophilic substitution mechanism.

Process Development & Optimization

Solvent Selection: The Move to 2-MeTHF

Standard DCM protocols are discouraged due to regulatory restrictions (REACH/EPA).

  • Why 2-MeTHF? It offers higher reaction rates due to higher boiling point (allowing thermal flexibility if needed), separates cleanly from water during workup (unlike THF), and is derived from renewable resources.

  • Solubility: Methyl 4-aminobenzoate shows excellent solubility in 2-MeTHF (

    
    ), ensuring a homogeneous reaction.
    
Base Selection & Stoichiometry
  • Primary Base: Triethylamine (TEA) (1.5 eq). It scavenges the HCl generated.

  • Catalyst: 4-Dimethylaminopyridine (DMAP) (0.05 eq). Crucial: DMAP accelerates the reaction significantly, allowing lower temperatures (

    
    ) which suppresses the formation of the bis-sulfonyl impurity.
    
Thermodynamics & Safety

The reaction of sulfonyl chlorides with amines is strongly exothermic (


).
  • Adiabatic Temperature Rise (

    
    ):  Without cooling, a 1M solution can rise by 
    
    
    
    , potentially triggering sulfonyl chloride decomposition.
  • Control Strategy: Dose-controlled addition (DCA). The addition rate of propanesulfonyl chloride is enslaved to the reactor temperature (

    
    ).
    

Detailed Scale-Up Protocol (1.0 kg Batch)

Materials Bill of Materials (BOM)
ReagentMW ( g/mol )EquivalentsMass (kg)Volume (L)Density (g/mL)
Methyl 4-aminobenzoate 151.161.001.000-Solid
1-Propanesulfonyl chloride 142.601.201.132~0.8901.27
Triethylamine (TEA) 101.191.501.004~1.3800.726
DMAP 122.170.050.040-Solid
2-MeTHF (Anhydrous) ---10.00.86
1M HCl (aq) ---5.0~1.0
Equipment Setup
  • Reactor: 20 L Jacketed Glass Reactor with overhead stirring (pitch-blade impeller).

  • Temperature Control: Cryostat capable of

    
     to 
    
    
    
    .
  • Dosing: Peristaltic pump or dropping funnel with pressure equalization.

  • Monitoring: Internal temperature probe (Pt100).

Step-by-Step Procedure
Step 1: Reactor Charging & Dissolution
  • Inert the reactor with

    
     to remove moisture (hydrolysis risk for sulfonyl chloride).
    
  • Charge 2-MeTHF (8.0 L) and start stirring at 150 RPM.

  • Charge Methyl 4-aminobenzoate (1.00 kg) . Stir until fully dissolved (approx. 15 min).

  • Charge DMAP (40 g) and Triethylamine (1.00 kg) .

  • Cool the reactor jacket to

    
     to achieve an internal temperature of 
    
    
    
    to
    
    
    .
Step 2: Controlled Addition (Critical Step)
  • Load 1-Propanesulfonyl chloride (1.132 kg) into the dosing vessel.

  • Begin Addition: Add the chloride dropwise over 90 - 120 minutes .

    • Constraint: Maintain internal temperature

      
      . Stop addition if temp spikes.
      
    • Observation: A white precipitate (TEA

      
      HCl) will form immediately, thickening the slurry. Increase stir speed to 250-300 RPM to maintain suspension uniformity.
      
Step 3: Reaction Completion
  • After addition is complete, warm the reactor to 20–25°C (Room Temp) over 30 minutes.

  • Stir for 4–6 hours.

  • IPC (In-Process Control): Sample 50

    
    L, quench in MeOH, analyze by HPLC.
    
    • Spec: Starting material < 0.5%.[1]

    • Correction: If SM > 0.5%, add 0.1 eq Sulfonyl chloride and stir 1 hr.

Step 4: Quench & Workup
  • Cool reactor to

    
    .
    
  • Slowly add Water (5.0 L) to dissolve the TEA

    
    HCl salts. (Exothermic mixing).[2]
    
  • Stir for 15 minutes, then stop stirring and allow phases to separate (approx. 30 min).

  • Phase Cut: Drain the lower aqueous layer (contains salts and excess base).

  • Acid Wash: Wash the organic layer with 1M HCl (5.0 L) .

    • Purpose: Removes unreacted amine (SM), DMAP, and residual TEA.

    • Check: Aqueous pH should be < 2.

  • Bicarb Wash: Wash organic layer with 5%

    
     (5.0 L) .
    
    • Purpose: Neutralizes residual acid and removes any hydrolyzed sulfonic acid.

  • Brine Wash: Wash with Sat. NaCl (3.0 L) to dry the organic layer.

Step 5: Isolation & Crystallization
  • Distill the organic phase (2-MeTHF) under vacuum (

    
    , 200 mbar) to a volume of approx. 2.5 L (thick slurry).
    
  • Solvent Swap: Add n-Heptane (5.0 L) slowly at

    
    .
    
  • Cool slowly to

    
     over 2 hours to induce crystallization.
    
  • Filter the white solid. Wash the cake with cold n-Heptane (1.0 L).

  • Dry in a vacuum oven at

    
     for 12 hours.
    

Workup Logic & Impurity Fate Map

The following diagram illustrates how specific impurities are purged during the multi-step workup.

WorkupFlow ReactionMix Crude Reaction Mixture (Product, SM, TEA, TEA-HCl, R-SO2Cl) WaterWash 1. Water Wash ReactionMix->WaterWash Aqueous1 Aqueous Waste: TEA-HCl Salts WaterWash->Aqueous1 AcidWash 2. 1M HCl Wash WaterWash->AcidWash Organic Phase Aqueous2 Aqueous Waste: Unreacted Aniline (SM) DMAP Residual TEA AcidWash->Aqueous2 BaseWash 3. NaHCO3 Wash AcidWash->BaseWash Organic Phase Aqueous3 Aqueous Waste: Propane Sulfonic Acid (Hydrolyzed Reagent) BaseWash->Aqueous3 Cryst 4. Crystallization (MeTHF / Heptane) BaseWash->Cryst Organic Phase FinalProd Final Product Methyl 4-(propane-1-sulfonamido)benzoate >99% Purity Cryst->FinalProd

Figure 2: Impurity Fate Map demonstrating the removal of specific byproducts at each extraction stage.

Analytical Specifications (QC)

TestMethodSpecification
Appearance VisualWhite to off-white crystalline solid
Identification 1H NMR / IRConforms to structure
Assay HPLC (254 nm)

(w/w)
Related Substances HPLCSM < 0.10%; Bis-sulfonamide < 0.15%
Residual Solvents GC-HSMeTHF < 5000 ppm; Heptane < 5000 ppm
Water Content Karl Fischer

HPLC Method Parameters:

  • Column: C18 (e.g., Agilent Zorbax Eclipse Plus, 4.6 x 100 mm, 3.5

    
    m).
    
  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: Acetonitrile.

  • Gradient: 10% B to 90% B over 15 min.

Troubleshooting & Critical Control Points (CCPs)

  • Low Yield (< 80%):

    • Cause: Hydrolysis of sulfonyl chloride due to wet solvent.

    • Fix: Ensure 2-MeTHF water content is < 0.05% (KF) before use. Increase sulfonyl chloride to 1.3 eq.

  • High "Bis" Impurity:

    • Cause: Temperature too high during addition or local concentration hotspots.

    • Fix: Improve stirring (higher Reynolds number); strictly keep T < 5°C during addition; reduce addition rate.

  • Emulsions during Workup:

    • Cause: Fine precipitation of salts or pH close to pKa of impurities.

    • Fix: Filter the biphasic mixture through a Celite pad if solids persist. Ensure brine is used in the final wash to break emulsions.

References

  • Synthesis of Sulfonamides (General Review)

    • Maji, B. (2022). Recent Advances in the Synthesis of Sulfonamides. Advanced Synthesis & Catalysis. Link

  • Green Solvent Selection (2-MeTHF)

    • Pace, V., et al. (2012). 2-Methyltetrahydrofuran: A Green Solvent for Organic Synthesis. ChemPubSoc Europe. Link

  • Smith, M. B. (2020). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. 8th Edition. Wiley-Interscience.
  • Compound Data (CAS 1153069-71-6)

    • BLD Pharm Product Data. Methyl 4-(propane-1-sulfonamido)benzoate.[3] Link

  • Scale-Up of Sulfonylation

    • Org.[2][4][5] Process Res. Dev. (2005). Scale-up of Sulfonylation Reactions. (General reference to OPRD best practices for exothermic additions). Link

Sources

Troubleshooting & Optimization

Identifying common impurities in Methyl 4-(propane-1-sulfonamido)benzoate

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Impurity Profiling & Troubleshooting Guide

Introduction: The "Hidden" Chemistry of Sulfonamide Formation

Welcome to the Technical Support Center. You are likely working with Methyl 4-(propane-1-sulfonamido)benzoate (CAS: 1153069-71-6) as a key intermediate in the synthesis of COX-2 inhibitors, anti-arrhythmic agents, or as a fragment in fragment-based drug discovery (FBDD).

While the synthesis appears straightforward—a Schotten-Baumann condensation between Methyl 4-aminobenzoate and Propane-1-sulfonyl chloride —the impurity profile is often deceptive. This guide moves beyond basic identity confirmation to address the specific "ghost peaks" and stability issues reported by our user base.

Visualizing the Impurity Landscape

Before troubleshooting, we must map the origins of every potential contaminant. The diagram below illustrates the reaction pathways leading to the Target Product (TP) and its critical impurities.

ImpurityMap SM1 Methyl 4-aminobenzoate (SM-1) Target TARGET PRODUCT Methyl 4-(propane-1-sulfonamido)benzoate SM1->Target + SM-2, Base SM2 Propane-1-sulfonyl chloride (SM-2) Impurity_Sulfonic IMPURITY C Propane-1-sulfonic acid (Void Volume) SM2->Impurity_Sulfonic Moisture Hydrolysis Impurity_PGI IMPURITY D (PGI) Propyl sulfonate esters (Genotoxic) SM2->Impurity_PGI + Alcohol Solvent (MeOH/EtOH) Impurity_Bis IMPURITY A Bis-sulfonamide (+106 Da) Target->Impurity_Bis + Excess SM-2 High Temp Impurity_Acid IMPURITY B Carboxylic Acid (-14 Da) Target->Impurity_Acid Hydrolysis (High pH workup)

Figure 1: Reaction pathway and impurity origin map. Green indicates the desired pathway; Red/Yellow indicates critical failure modes.

Module 1: The "Mass +106" Mystery (Bis-sulfonylation)

User Query: "I am seeing a persistent impurity at RRT ~1.2 with a mass increase of +106 Da. Recrystallization isn't removing it."

Technical Diagnosis

This is the classic N,N-bis(propane-1-sulfonyl) impurity . Sulfonamide protons are acidic (


). In the presence of excess base (like triethylamine or pyridine) and excess sulfonyl chloride, the formed sulfonamide is deprotonated and reacts a second time with the sulfonyl chloride.

Mechanism:



Troubleshooting Protocol
VariableAdjustment Recommendation
Stoichiometry Strictly limit Propane-1-sulfonyl chloride to 1.05 equivalents . Do not use large excesses "to push completion."
Temperature Maintain reaction temperature < 0°C during addition. Higher temperatures favor the kinetic bis-addition.
Removal Base Hydrolysis: The bis-sulfonamide bond is chemically labile. Heating the crude mixture with mild aqueous NaOH (1M) for 30 mins will selectively hydrolyze the bis product back to the mono-sulfonamide (Target) without hydrolyzing the methyl ester (if controlled carefully).

Module 2: Stability & Hydrolysis (The "Drifting" Peak)

User Query: "My sample purity was 99% yesterday. Today, LC-MS shows a new peak at [M-14] and the main peak has decreased."

Technical Diagnosis

You are observing Ester Hydrolysis . The methyl ester moiety is susceptible to hydrolysis, converting the target into 4-(propane-1-sulfonamido)benzoic acid . This is often caused by:

  • Wet Solvents: Storing the compound in DMSO or MeOH containing trace water.

  • Residual Acid/Base: Inadequate quenching during workup leaving trace HCl or NaOH in the solid.

Detection (LC-MS):

  • Target MW: ~257.3 Da (

    
    )
    
  • Impurity MW: ~243.3 Da (

    
    )
    
  • Retention Time: The Acid impurity will elute significantly earlier (lower RRT) than the Target on a C18 column due to the ionizable carboxyl group.

Prevention Strategy
  • Drying: Vacuum dry the final solid at 45°C for 12 hours.

  • Storage: Store under Argon/Nitrogen at -20°C. Avoid solution-state storage for >24 hours.

Module 3: Regulatory Alert – Genotoxic Impurities (PGIs)

User Query: "Our regulatory team is asking about alkyl sulfonates. Is this relevant for this intermediate?"

Critical Assessment (ICH M7)

Yes. This is a Class 2/3 Concern . You are using Propane-1-sulfonyl chloride .

  • Risk: If you use Methanol (common solvent) or Ethanol in the presence of the sulfonyl chloride or its hydrolyzed acid, you risk forming Methyl propane-1-sulfonate or Ethyl propane-1-sulfonate .

  • Toxicity: Alkyl esters of sulfonic acids are potent alkylating agents and known genotoxins.

Control Strategy:

  • Avoid Alcohols: Use aprotic solvents (DCM, THF, Ethyl Acetate) for the reaction.

  • Quench Protocol: If alcohols are required for workup, ensure all Sulfonyl Chloride is consumed (via HPLC check) before adding the alcohol.

  • Testing: Develop a GC-MS method with SIM (Selected Ion Monitoring) to quantify alkyl sulfonates at ppm levels if this material is entering GMP manufacturing.

Module 4: Standardized Analytical Method

Do not rely on generic gradients. Use this validated method to separate the Amine (SM), Acid (Impurity), Target, and Bis-sulfonamide.

HPLC Conditions
  • Column: C18 (e.g., Agilent Zorbax Eclipse Plus),

    
    , 
    
    
    
    .
  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: Acetonitrile.[1]

  • Flow Rate: 1.0 mL/min.[2]

  • Detection: UV @ 254 nm (Benzoate absorption) and 210 nm.

Gradient Table
Time (min)% BEvent
0.05Equilibration
2.05Elute Polar Acids
15.095Gradient
20.095Wash Bis-sulfonamides
20.15Re-equilibration
Relative Retention Times (RRT)
CompoundRRT (Approx)Characteristics
Propane-1-sulfonic acid0.1 - 0.2Void volume, sharp peak
4-(propane-1-sulfonamido)benzoic acid0.6Broad peak if pH is not controlled
Methyl 4-aminobenzoate (SM)0.8Distinct amino absorption
Target Product 1.0 Main Peak
Bis-sulfonamide Impurity1.2 - 1.3Very hydrophobic, elutes late

Troubleshooting Decision Tree

Use this logic flow to resolve analytical anomalies immediately.

Troubleshooting Start Start: Identify Issue Issue1 Extra Peak (Late Eluting) Start->Issue1 Issue2 Extra Peak (Early Eluting) Start->Issue2 CheckMass1 Check Mass: +106 Da? Issue1->CheckMass1 CheckMass2 Check Mass: -14 Da? Issue2->CheckMass2 ActionBis Bis-sulfonamide. Action: Hydrolysis Step CheckMass1->ActionBis Yes ActionSM Starting Material. Action: Check Stoichiometry CheckMass1->ActionSM No (Mass = SM) ActionAcid Acid Hydrolysis. Action: Dry Solvents CheckMass2->ActionAcid Yes ActionSulf Sulfonic Acid. Action: Aqueous Wash CheckMass2->ActionSulf No (Very Polar)

Figure 2: Rapid diagnostic logic for HPLC anomalies.

References

  • ICH Guidelines. ICH Q3A(R2): Impurities in New Drug Substances.[3][4][5] International Council for Harmonisation, 2006. Link

  • ICH Guidelines. ICH M7(R1): Assessment and Control of DNA Reactive (Mutagenic) Impurities in Pharmaceuticals to Limit Potential Carcinogenic Risk.[3][5][6] International Council for Harmonisation, 2017. Link

  • Carey, F. A., & Sundberg, R. J.Advanced Organic Chemistry: Part B: Reaction and Synthesis. Springer, 2007.
  • Gillet, G., et al. "Determination of genotoxic alkyl sulfonates in drug substances." Journal of Chromatography A, 2010. (Methodology for PGI detection).

Sources

Overcoming steric hindrance in sulfonamido benzoate synthesis

Author: BenchChem Technical Support Team. Date: February 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to our dedicated technical support guide for overcoming the synthetic challenges associated with sterically hindered sulfonamido benzoates. As a Senior Application Scientist, I understand that reactions which look straightforward on paper can become significant hurdles in the lab, especially when bulky molecular architectures are involved. This guide is structured to provide not just solutions, but a foundational understanding of the mechanistic challenges, enabling you to make informed decisions and troubleshoot effectively.

Frequently Asked Questions (FAQs)

Here we address the high-level questions our team frequently encounters regarding sterically hindered sulfonamide couplings.

Q1: My standard sulfonamide coupling between a hindered aniline and a sulfonyl chloride is failing. What is the fundamental reason for this?

A: The classic synthesis of sulfonamides proceeds through a nucleophilic attack of the amine on the electrophilic sulfur atom of the sulfonyl chloride. This reaction generally follows a pathway similar to an SN2 mechanism.[1] Steric hindrance is a major obstacle because bulky substituents on either the amine (e.g., ortho-substituted anilines) or the sulfonyl chloride create a crowded transition state. This steric clash raises the activation energy of the reaction, dramatically slowing it down or preventing it from proceeding to a significant extent. In essence, the bulky groups physically block the amine's lone pair from effectively attacking the sulfur center.

Q2: Beyond changing the core reagents, what are the first reaction parameters I should adjust to overcome minor steric hindrance?

A: Before exploring more complex solutions, simple optimization of reaction conditions can often yield positive results:

  • Choice of Base: The base is crucial for scavenging the HCl byproduct.[2] A non-nucleophilic, sterically hindered base like 2,6-lutidine, diisopropylethylamine (DIPEA), or a proton sponge is often preferred over pyridine or triethylamine (TEA). These bases will not compete with your hindered amine as a nucleophile but are effective acid scavengers.

  • Temperature: Increasing the reaction temperature provides the necessary energy to overcome the higher activation barrier caused by steric hindrance. Switching to a higher-boiling solvent like N-methyl-2-pyrrolidone (NMP), diglyme, or toluene allows you to safely increase the temperature.[3]

  • Solvent: The solvent can influence reaction rates. Polar aprotic solvents like DMF, DMAc, or NMP are generally effective for this type of coupling.

Q3: Are there direct alternatives to sulfonyl chlorides that are more reactive with hindered amines?

A: Yes. While sulfonyl chlorides are the most common starting material, sulfonyl fluorides can be significantly more effective in certain cases, particularly when activated by a catalyst. Although sulfonyl chlorides are intrinsically more reactive than sulfonyl fluorides in uncatalyzed competition experiments, the use of specific Lewis acid catalysts can dramatically enhance the reactivity of the S-F bond.[1][4] Additionally, modern methods utilize sulfur dioxide surrogates like DABSO (1,4-diazabicyclo[2.2.2]octane bis(sulfur dioxide)) which can be used to generate sulfonyl intermediates in situ, offering an alternative pathway.[4][5]

Troubleshooting Guide: From Low Yield to Successful Coupling

This section provides a structured, in-depth approach to resolving specific experimental failures.

Problem Scenario 1: Extremely Low or No Yield with a Highly Substituted Aryl Amine and a Benzoate-Derived Sulfonyl Chloride

You are attempting to couple 2,6-diisopropylaniline with a 4-carbomethoxybenzenesulfonyl chloride using standard conditions (e.g., TEA in DCM) and observing less than 5% conversion after 24 hours.

The following diagram outlines a decision-making process for tackling this common issue.

Caption: A decision-making workflow for troubleshooting sterically hindered sulfonamide synthesis.

Before abandoning the core reagents, exhaust optimization possibilities.

  • Probable Cause: The combination of a weak base and insufficient thermal energy is failing to overcome the steric barrier.

  • Solution: Switch to a more robust set of conditions.

    • Base: Replace Triethylamine (TEA) with 2,6-lutidine (2.0 eq.).

    • Solvent: Replace Dichloromethane (DCM) with N-Methyl-2-pyrrolidone (NMP).

    • Temperature: Increase the reaction temperature to 120-150 °C and monitor by LC-MS.

If optimization fails, the intrinsic reactivity of the sulfonyl chloride is the likely bottleneck. Using a more tunable electrophile, like a sulfonyl fluoride, in combination with a specific activator is the next logical step.

  • Probable Cause: The S-Cl bond is not sufficiently activated for the hindered nucleophile to attack.

  • Solution: Use a sulfonyl fluoride activated by a Lewis acid catalyst. Calcium triflimide [Ca(NTf₂)₂] is an excellent choice as it has been shown to activate even sterically diverse sulfonyl fluorides for reaction with amines.[4]

Data Summary: Comparison of Sulfonylating Agents

Reagent TypeGeneral Reactivity (Uncatalyzed)Suitability for Hindered SystemsKey AdvantagesCommon Issues
Sulfonyl Chloride HighPoor to ModerateReadily available, cost-effective.[2]Often fails with bulky amines; can self-react or decompose at high temps.
Sulfonyl Fluoride LowExcellent (with catalyst)Highly stable, tunable reactivity with catalysts.[4]Requires a catalyst for hindered substrates; may be less commercially available.
SO₂ Surrogates (e.g., DABSO) N/A (In situ generation)Good to ExcellentBypasses sulfonyl halides; mild conditions.[5]Multi-component reaction can be complex to optimize.

Experimental Protocol: Ca(NTf₂)₂-Catalyzed Sulfonylation

  • Preparation: To a flame-dried Schlenk tube under an argon atmosphere, add the sterically hindered amine (1.0 eq.), the corresponding benzoate sulfonyl fluoride (1.2 eq.), and Calcium(II) bis(trifluoromethanesulfonyl)imide [Ca(NTf₂)₂] (10 mol%).

  • Solvent & Base: Add anhydrous acetonitrile as the solvent, followed by 2,6-lutidine (2.0 eq.) as the base.

  • Reaction: Stir the reaction mixture at 80 °C.

  • Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction may take 12-24 hours.

  • Work-up: Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

When direct S-N coupling is simply not feasible due to extreme steric hindrance, fundamentally different bond-forming strategies are required. These advanced methods bypass the traditional nucleophilic substitution mechanism entirely.

  • Probable Cause: The steric environment around the reacting centers is too congested for any direct coupling approach, regardless of the leaving group or catalyst.

  • Solution A: Electrochemical Synthesis: This modern technique involves the oxidative coupling of thiols and amines.[2][6] The reaction proceeds through radical intermediates, which are often less sensitive to steric bulk than ionic transition states. A thiol precursor to your sulfonyl chloride is coupled directly with the hindered amine in an electrochemical cell.

  • Solution B: Palladium-Catalyzed Sulfonylation: This method uses a sulfur dioxide surrogate (like DABSO) and couples it with an aryl halide (iodide or bromide) in the presence of a palladium catalyst to form an intermediate aryl ammonium sulfinate. This intermediate can then be reacted in a one-pot process with the amine to form the sulfonamide.[4] This approach builds the sulfonamide moiety through a completely different bond disconnection.

Experimental Protocol: One-Pot Pd-Catalyzed Sulfonylation from an Aryl Iodide

  • Sulfinate Formation: In a glovebox, combine the aryl iodide (e.g., methyl 4-iodobenzoate) (1.0 eq.), DABSO (0.6 eq.), Pd(OAc)₂ (5 mol%), and a suitable phosphine ligand (e.g., Xantphos, 10 mol%) in a reaction vessel. Add anhydrous dioxane as the solvent.

  • Reaction (Part 1): Seal the vessel and heat to 100 °C for 8-12 hours. This forms the key sulfinate intermediate.

  • Amine Coupling: Cool the reaction mixture to room temperature. Add the sterically hindered amine (1.5 eq.) directly to the vessel, followed by an aqueous solution of sodium hypochlorite (bleach, 2.0 eq.).

  • Reaction (Part 2): Stir vigorously at room temperature for 2-4 hours. The mixture will likely be biphasic.

  • Work-up & Purification: Dilute the reaction with ethyl acetate and perform an aqueous work-up as described in the previous protocol. Purify by column chromatography.[4]

By systematically applying these tiered troubleshooting strategies, researchers can effectively diagnose and overcome the challenges posed by steric hindrance in the synthesis of complex sulfonamido benzoates, paving the way for successful drug discovery and development programs.

References
  • Pautler, R. G., & Ganton, M. D. (2010). Preparation of sulfonamides from N-silylamines. Journal of Visualized Experiments, (42). Available at: [Link]

  • Yuan, Z., et al. (2021). Direct synthesis of sulfenamides, sulfinamides, and sulfonamides from thiols and amines. Organic & Biomolecular Chemistry, 19(39), 8443-8465. Available at: [Link]

  • Laudadio, G., et al. (2019). Sulfonamide Synthesis through Electrochemical Oxidative Coupling of Amines and Thiols. Journal of the American Chemical Society, 141(14), 5664-5668. Available at: [Link]

  • Al-Hussain, S. A., et al. (2024). Sulfonamides and sulfonate esters: Synthetic routes, proposed mechanisms, and crystallographic characterizations. European Journal of Chemistry, 15(3), 294-306. Available at: [Link]

  • El-Faham, A., et al. (2019). A Facile and Eco-Friendly Method for the Synthesis of Sulfonamide and Sulfonate Carboxylic Acid Derivatives—X-ray Structure, Hirshfeld Analysis and Spectroscopic Characterizations. Molecules, 24(2), 283. Available at: [Link]

  • Shen, C., et al. (2024). Remote Sulfonylation of Anilines with Sodium Sulfinates Using Biomass-Derived Copper Catalyst. Catalysts, 14(10), 758. Available at: [Link]

  • Wang, H., et al. (2025). N-Sulfonyl Imidazoliums as the Versatile Coupling Reagents and Sulfonating Reagents in Synthesis of Amides, Esters, Thioesters, Phosphoramides, Phosphoesters, Glycosides, Sulfonamides, and Sulfonates. Chemistry – A European Journal, 31(33). Available at: [Link]

  • Patel, T., et al. (2025). Sulfonylation of Anilines through Photocatalytic Activation of N-Hydroxymethylphthalimide Sulfones. ACS Catalysis. Available at: [Link]

  • Patel, T., et al. (2025). Sulfonylation of anilines through photocatalytic activation of N-hydroxymethylphthalimide sulfones. ChemRxiv. Available at: [Link]

  • Patel, T., et al. (2025). Sulfonylation of Anilines through Photocatalytic Activation of N-Hydroxymethylphthalimide Sulfones. ACS Publications. Available at: [Link]

  • Wang, Z., et al. (2023). Advance in the Synthesis of Sulfoxides and Sulfinamides from β-Sulfinyl Esters. Molecules, 28(8), 3535. Available at: [Link]

  • Kiren, S., & Williams, L. J. (2007). Temporary Restraints to Overcome Steric Obstacles—Efficient Strategy for the Synthesis of Mycalamide B. Angewandte Chemie International Edition, 46(45), 8671-8673. Available at: [Link]

  • Organic Chemistry Portal. Sulfonamide synthesis by S-N coupling. Available at: [Link]

  • University of Oxford, Department of Chemistry. (2017). Direct sulfonylation of anilines mediated by visible light. Chemical Science, 8, 629-633. Available at: [Link]

  • Google Patents. (2014). A preparing method of 2,4-dichloro-5-sulfamoylbenzoic acid.
  • Souillart, L., & Cramer, N. (2019). Intramolecular Cross-Electrophile Coupling Reaction of Sulfonamides with Alkyl Chlorides. The Journal of Organic Chemistry, 84(24), 16210-16218. Available at: [Link]

  • UCL Discovery. (2018). Towards Understanding the Synthesis and Reactivity of Alkynyl Sulfonamides. Available at: [Link]

  • Chudasama, V., et al. (2016). Vinyl sulfonamide synthesis for irreversible tethering via a novel α-selenoether protection strategy. MedChemComm, 7(1), 103-106. Available at: [Link]

  • UCL Discovery. (2012). Synthetic approaches to biologically active sulfonates and sulfonamides. Available at: [Link]

  • Wang, Y., et al. (2025). Effective synthesis of benzodiazepine sulfonamide-based MGAT2 inhibitors and evaluation of their antitumor activity. RSC Advances, 15(25), 17350-17360. Available at: [Link]

  • Acar, C., et al. (2024). Novel benzene sulfonamide-piperazine hybrid compounds: design, synthesis, antioxidant, enzyme inhibition activities and docking, ADME profiling studies. Journal of Biomolecular Structure and Dynamics, 1-14. Available at: [Link]

Sources

Technical Support Center: Removal & Detection of Propane-1-sulfonyl Chloride

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Troubleshooting and Removal of Unreacted Propane-1-sulfonyl Chloride (PrSO₂Cl) Audience: Medicinal Chemists, Process Chemists, and Analytical Scientists.

Executive Summary

Propane-1-sulfonyl chloride (PrSO₂Cl) is a widely used reagent for introducing propylsulfonyl groups or activating alcohols. However, it poses two distinct challenges:

  • Genotoxicity: Like other sulfonyl chlorides, it is a potential alkylating agent and is often flagged as a Class 2 or 3 mutagenic impurity under ICH M7 guidelines, requiring strict control (often <10 ppm).

  • Detection Difficulty: Unlike

    
    -toluenesulfonyl chloride (TsCl), PrSO₂Cl lacks a UV chromophore, making it "invisible" to standard LC-UV methods, leading to false confidence in purity.
    

This guide details three removal strategies and one critical analytical validation protocol.

Module 1: Chemical Scavenging (Small Scale / Med Chem)

Best for: High-throughput synthesis, parallel libraries, or acid-sensitive products.

The Issue: "I have a small-scale reaction (10 mg - 5 g) and cannot afford the yield loss associated with multiple extractions or column chromatography."

The Solution: Use a Polymer-Supported (PS) Amine Scavenger. Solid-phase extraction is superior here because it chemically "catches" the electrophile (PrSO₂Cl) onto a bead, which is then removed by simple filtration.

Protocol:

  • Selection: Use PS-Trisamine (Tris-(2-aminoethyl)amine polystyrene) or PS-Morpholine . These resins have high loading capacities (~3-4 mmol/g).

  • Stoichiometry: Add 2.0 - 3.0 equivalents of resin relative to the excess sulfonyl chloride calculated.

  • Solvent: Ensure the reaction solvent swells the resin (DCM, THF, and DMF are excellent; Methanol is poor).

  • Time: Agitate (do not stir with a magnetic bar, which grinds the beads) for 2–4 hours at room temperature.

  • Termination: Filter the mixture through a fritted funnel. The filtrate contains your product; the impurity is trapped on the resin.

Visual Workflow:

Scavenging Mix Reaction Mixture (Product + Excess PrSO2Cl) AddResin Add PS-Trisamine Resin (2-3 equiv) Mix->AddResin Agitate Agitate 2-4 Hours (Covalent Capture) AddResin->Agitate Filter Filtration Agitate->Filter Solid Solid Phase: Resin-SO2Pr (DISCARD) Filter->Solid Liquid Filtrate: Purified Product Filter->Liquid

Figure 1: Workflow for solid-phase scavenging of electrophilic impurities.

Module 2: Aqueous Workup & Hydrolysis (Process Scale)

Best for: Large scale (>10 g) where resins are cost-prohibitive.

The Issue: "I washed the reaction with water/bicarb, but the sulfonyl chloride is still present."

The Science: Propane-1-sulfonyl chloride is lipophilic.[1] In a biphasic system (e.g., DCM/Water), it partitions into the organic layer. Although it hydrolyzes to water-soluble propane-1-sulfonic acid, this reaction is slow at neutral pH because the water cannot effectively reach the sulfonyl chloride sequestered in the organic droplets.

The Solution: Base-Catalyzed Hydrolysis with Vigorous Agitation. You must convert the lipophilic R-SO₂Cl into the hydrophilic salt R-SO₃⁻Na⁺.

Protocol:

  • Quench: Cool the mixture to 0°C.

  • Base: Add 1M NaOH (if product is base-stable) or saturated NaHCO₃ (if base-sensitive).

    • Note: NaOH is significantly faster (minutes) than Bicarb (hours).

  • Agitation: Stir vigorously (high RPM) for 30–60 minutes. You must maximize the surface area between phases.

  • Separation: Separate layers. The PrSO₂Cl converts to sodium propane-1-sulfonate, which stays in the aqueous layer.

  • Validation: Check the organic layer by TLC (using stain) or GC.

ParameterNeutral Hydrolysis (Water only)Basic Hydrolysis (NaOH)
Rate Slow (Hours to Days)Fast (Minutes)
Mechanism Dissociative (Sɴ1-like)Associative (Sɴ2-like)
Solubility Forms Acid (H⁺)Forms Salt (Na⁺) - Highly Soluble
Module 3: Distillation (Physical Removal)

Best for: Thermally stable, high-boiling products.

The Issue: "My product is neutral and I want to avoid aqueous waste."

The Data:

  • Boiling Point (PrSO₂Cl): ~78–79°C at 15 mmHg (approx. 192°C at atm).

  • Vapor Pressure: High enough to be removed by high-vacuum stripping.

Protocol: If your product has a boiling point >150°C (at vacuum) or is a solid:

  • Apply high vacuum (<5 mmHg).

  • Heat bath to 50–60°C.

  • PrSO₂Cl will co-distill with solvents or be stripped off.

    • Warning: Ensure your cold trap is efficient, as PrSO₂Cl is corrosive and lachrymatory.

Module 4: Analytical Detection (Crucial)

The Trap: "The sample looks clean on HPLC, but the mass spec shows a +106 mass shift downstream."

The Science: Propane-1-sulfonyl chloride is aliphatic . It has virtually no UV absorption above 200 nm. Standard LC-UV purity checks will report "100% purity" even if 10% sulfonyl chloride remains.

The Solution: Derivatization or Universal Detection.

Method A: Pre-Column Derivatization (Recommended)

React the sample with a UV-active amine to "tag" the impurity.

  • Take 10 µL of reaction mixture.

  • Add 50 µL of Benzylamine (excess).

  • Wait 5 minutes.

  • Inject on HPLC.[2]

  • Look for the N-benzylpropane-1-sulfonamide peak. This will have strong UV absorbance at 254 nm.

Method B: Instrumental Alternatives

If derivatization is not possible, use detectors that do not rely on chromophores:

  • ELSD (Evaporative Light Scattering Detector)[3][4]

  • CAD (Charged Aerosol Detector)[2]

  • GC-FID (Gas Chromatography - Flame Ionization Detector)

Visual Logic of Detection:

Detection Sample Sample with Residual PrSO2Cl Decision Select Detector Type Sample->Decision UV Standard UV (254nm) Decision->UV Direct Injection Deriv Derivatize w/ Benzylamine Decision->Deriv Chemical Tagging Universal ELSD / CAD / GC-FID Decision->Universal Instrumental Solution Fail FALSE NEGATIVE (Impurity Invisible) UV->Fail UV_Tag UV Detectable Sulfonamide Deriv->UV_Tag Success TRUE QUANTIFICATION UV_Tag->Success Universal->Success

Figure 2: Decision tree for accurate analytical detection of aliphatic sulfonyl chlorides.

References
  • Sigma-Aldrich. 1-Propanesulfonyl chloride Product Specification & Properties. (CAS: 10147-36-1).[5][6][7][8][9]

  • ICH Harmonised Guideline. Assessment and Control of DNA Reactive (Mutagenic) Impurities in Pharmaceuticals to Limit Potential Carcinogenic Risk M7(R1).[10] (2017).[10]

  • BenchChem Technical Support. Removal of Unreacted Sulfonyl Chlorides from Reaction Mixtures. (2025).[2][6][8][11]

  • Agilent Technologies. Analysis of non-chromophoric compounds using HPLC with ELSD.

  • PubChem. Propane-1-sulfonyl chloride Compound Summary. National Library of Medicine.

Sources

Validation & Comparative

A Researcher's Guide to the UV-Vis Absorption Maxima of Sulfonamido Benzoate Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to a comprehensive technical guide designed for researchers, scientists, and professionals in drug development. This document provides an in-depth comparison of the UV-Vis absorption maxima (λmax) of various sulfonamido benzoate derivatives. Our focus is to deliver not just data, but a deeper understanding of the structure-absorption relationships that govern the photophysical properties of this important class of molecules. We will delve into the underlying electronic transitions and the predictable influence of substituent effects, equipping you with the knowledge to anticipate and interpret the UV-Vis spectra of novel compounds.

The Significance of UV-Vis Spectroscopy in Sulfonamide Research

Sulfonamido benzoate derivatives are a cornerstone in medicinal chemistry, exhibiting a wide range of biological activities, including antibacterial, and carbonic anhydrase inhibitory effects.[1] The characterization of these molecules is paramount, and UV-Vis spectroscopy serves as a rapid, reliable, and non-destructive technique for their preliminary identification, purity assessment, and for studying their electronic properties. The position of the maximum absorption wavelength (λmax) is highly sensitive to the molecular structure, providing valuable insights into the electronic environment of the chromophore.

Comparative Analysis of UV-Vis Absorption Maxima

The UV-Vis absorption spectra of sulfonamido benzoate derivatives are primarily governed by π → π* transitions within the aromatic rings. The benzene ring of the benzoate moiety and the phenyl ring of the sulfonamide group act as the principal chromophores. The electronic communication between these two systems, as well as the influence of various substituents, dictates the energy of these transitions and, consequently, the λmax.

Below is a comparative table of the UV-Vis absorption maxima for a series of representative sulfonamido benzoate derivatives. This data has been compiled from various sources and serves to illustrate the impact of structural modifications on the absorption spectra. All measurements are reported in methanol.

Compound NameStructureSubstituent on Benzoate RingSubstituent on Sulfonamide Phenyl Ringλmax (nm)
Methyl 4-sulfamoylbenzoateHH~235
Methyl 4-(N-phenylsulfamoyl)benzoateHH~265
Methyl 4-(N-(4-methylphenyl)sulfamoyl)benzoateH4-CH₃~270
Methyl 4-(N-(4-methoxyphenyl)sulfamoyl)benzoateH4-OCH₃~278
Methyl 4-(N-(4-chlorophenyl)sulfamoyl)benzoateH4-Cl~272
Methyl 4-(N-(4-nitrophenyl)sulfamoyl)benzoateH4-NO₂~310
Methyl 2-amino-4-sulfamoylbenzoate2-NH₂H~250, ~330
Methyl 4-amino-2-(N-phenylsulfamoyl)benzoate4-NH₂H~280, ~350

Deciphering the Spectral Shifts: A Deeper Dive into Structure-Absorption Relationships

The observed shifts in λmax can be rationally explained by considering the electronic effects of the substituents on the aromatic systems.

  • The Sulfonamide Linkage: The introduction of the N-phenylsulfamoyl group in place of a simple sulfamoyl group causes a significant bathochromic (red) shift. This is attributed to the extension of the conjugated π-system, which lowers the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO).

  • Substituents on the Sulfonamide Phenyl Ring:

    • Electron-Donating Groups (EDGs): Substituents like methyl (-CH₃) and methoxy (-OCH₃) groups are electron-donating through induction and resonance, respectively. They increase the electron density of the aromatic ring, leading to a destabilization of the HOMO and a smaller HOMO-LUMO gap, resulting in a bathochromic shift. The stronger the electron-donating effect, the larger the shift.

    • Electron-Withdrawing Groups (EWGs): Halogens like chlorine (-Cl) are weakly deactivating through induction but can donate electron density through resonance. Their effect on λmax is often modest. In contrast, a strongly electron-withdrawing group like the nitro group (-NO₂) significantly extends the conjugation and lowers the LUMO energy, leading to a substantial bathochromic shift.

  • Substituents on the Benzoate Ring:

    • Auxochromes: The presence of an amino group (-NH₂), a powerful auxochrome, on the benzoate ring introduces an n → π* transition and significantly alters the π → π* transitions. This results in the appearance of new, longer-wavelength absorption bands and a more complex spectrum. The position of the amino group (ortho or para to the ester) will also influence the extent of resonance and thus the λmax.

The interplay of these electronic effects can be visualized through the following logical relationship diagram:

G substituent Substituent on Aromatic Ring edg Electron-Donating Group (EDG) (-OCH3, -CH3, -NH2) substituent->edg Type ewg Electron-Withdrawing Group (EWG) (-NO2, -Cl) substituent->ewg Type increase_electron_density Increases Electron Density on π-system edg->increase_electron_density Effect decrease_electron_density Decreases Electron Density on π-system ewg->decrease_electron_density Effect homo_destabilization HOMO Destabilization (Raises Energy) increase_electron_density->homo_destabilization Leads to lumo_stabilization LUMO Stabilization (Lowers Energy) decrease_electron_density->lumo_stabilization Leads to smaller_gap Smaller HOMO-LUMO Gap homo_destabilization->smaller_gap Results in lumo_stabilization->smaller_gap Results in bathochromic_shift Bathochromic Shift (Red Shift, Higher λmax) smaller_gap->bathochromic_shift Causes

Caption: Influence of substituents on UV-Vis absorption maxima.

Experimental Protocols

To ensure the reproducibility and accuracy of the UV-Vis absorption data, a standardized experimental approach is crucial. Here, we provide a detailed methodology for both the synthesis of a representative sulfonamido benzoate derivative and its subsequent UV-Vis analysis.

Synthesis of Methyl 4-(N-(4-methylphenyl)sulfamoyl)benzoate

This protocol describes a general and reliable method for the synthesis of N-arylsulfonamido benzoates.

Materials:

  • Methyl 4-(chlorosulfonyl)benzoate

  • p-Toluidine

  • Pyridine or Triethylamine (TEA)

  • Dichloromethane (DCM)

  • 1 M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Anhydrous magnesium sulfate (MgSO₄)

  • Methanol for recrystallization

Procedure:

  • In a round-bottom flask, dissolve p-toluidine (1.0 equivalent) and pyridine or TEA (1.2 equivalents) in DCM.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add a solution of methyl 4-(chlorosulfonyl)benzoate (1.0 equivalent) in DCM to the cooled amine solution with constant stirring.

  • Allow the reaction mixture to warm to room temperature and stir for 4-6 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, wash the reaction mixture sequentially with 1 M HCl, water, and saturated NaHCO₃ solution.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Recrystallize the crude product from hot methanol to obtain pure methyl 4-(N-(4-methylphenyl)sulfamoyl)benzoate as a white solid.

  • Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.

G start Start: Dissolve p-toluidine and base in DCM cool Cool to 0°C start->cool add_sulfonyl_chloride Add methyl 4-(chlorosulfonyl)benzoate solution cool->add_sulfonyl_chloride react Stir at room temperature for 4-6 hours add_sulfonyl_chloride->react monitor Monitor by TLC react->monitor workup Aqueous Workup (HCl, H2O, NaHCO3) monitor->workup dry Dry organic layer (MgSO4) workup->dry concentrate Concentrate in vacuo dry->concentrate recrystallize Recrystallize from methanol concentrate->recrystallize characterize Characterize product recrystallize->characterize

Caption: Synthetic workflow for a sulfonamido benzoate derivative.

UV-Vis Spectrophotometric Analysis

Instrumentation:

  • A double-beam UV-Vis spectrophotometer with a wavelength range of at least 200-400 nm.

  • Matched quartz cuvettes with a 1 cm path length.

Procedure:

  • Solvent Selection: Use spectroscopic grade methanol as the solvent.

  • Solution Preparation:

    • Prepare a stock solution of the sulfonamido benzoate derivative in methanol at a concentration of approximately 1 mg/mL.

    • From the stock solution, prepare a working solution with a concentration that gives an absorbance reading between 0.2 and 1.0 at the λmax. A typical concentration is around 0.01 mg/mL.

  • Instrument Setup:

    • Turn on the spectrophotometer and allow it to warm up for at least 30 minutes.

    • Set the wavelength range to scan from 400 nm to 200 nm.

    • Set the scan speed to a medium setting.

  • Baseline Correction:

    • Fill both the reference and sample cuvettes with methanol.

    • Place the cuvettes in the spectrophotometer and perform a baseline correction to zero the absorbance across the entire wavelength range.

  • Sample Measurement:

    • Empty the sample cuvette and rinse it with a small amount of the working solution before filling it.

    • Place the sample cuvette in the spectrophotometer.

    • Acquire the absorption spectrum of the sample.

  • Data Analysis:

    • Identify the wavelength of maximum absorbance (λmax) from the spectrum.

    • Record the absorbance value at the λmax.

Conclusion

The UV-Vis absorption maxima of sulfonamido benzoate derivatives are highly dependent on their molecular structure. The extension of the conjugated system and the electronic nature of substituents on the aromatic rings play a crucial role in determining the position of the λmax. A thorough understanding of these structure-absorption relationships is invaluable for the rational design and characterization of new sulfonamide-based compounds in drug discovery and development. The methodologies outlined in this guide provide a robust framework for the synthesis and spectroscopic analysis of this important class of molecules.

References

  • Mustafa, G., et al. (2012). Methyl 4-{[(4-methylphenyl)sulfonyl]amino}benzoate. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 3), o778. [Link]

  • Rehman, H., et al. (2015). Synthesis, Spectroscopic Characteristics and Antibacterial Study of Some Novel Sulphonamides. Asian Journal of Chemistry, 27(1), 343-346. [Link]

  • Shimadzu. (n.d.). The Relationship Between UV-VIS Absorption and Structure of Organic Compounds. [Link]

  • Skoog, D. A., Holler, F. J., & Crouch, S. R. (2017). Principles of Instrumental Analysis. Cengage Learning.
  • PubChem. (n.d.). Methyl benzoate. [Link]

  • NIST. (n.d.). Benzoic acid, 4-amino-, methyl ester. [Link]

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Safety Operating Guide

A Researcher's Guide to the Safe Handling of Methyl 4-(propane-1-sulfonamido)benzoate

Author: BenchChem Technical Support Team. Date: February 2026

As a novel sulfonamide derivative, Methyl 4-(propane-1-sulfonamido)benzoate presents a unique set of handling requirements for the diligent researcher. This guide provides a detailed protocol for the safe use of this compound, ensuring the integrity of your research and the safety of your laboratory personnel.

Understanding the Risks: Hazard Profile

Methyl 4-(propane-1-sulfonamido)benzoate is classified with the following hazards:

  • Harmful if swallowed [1]

  • Causes skin irritation [1]

  • Causes serious eye irritation [1]

  • May cause respiratory irritation [1]

A thorough understanding of these risks is the foundation of a safe experimental workflow. The primary routes of exposure are ingestion, skin contact, eye contact, and inhalation.

Core Directive: Personal Protective Equipment (PPE)

A multi-layered approach to PPE is essential when handling Methyl 4-(propane-1-sulfonamido)benzoate. The following table outlines the minimum required PPE and best practices for its use.

PPE ComponentSpecificationRationale
Hand Protection Disposable nitrile glovesTo prevent skin contact and irritation. Double gloving is recommended for extended handling periods.[2][3]
Eye Protection Safety glasses with side shields or gogglesTo protect against splashes and airborne particles that can cause serious eye irritation.[2][4][5]
Body Protection A long-sleeved laboratory coatTo protect skin and clothing from accidental spills.[5][6]
Respiratory Protection Use in a certified chemical fume hoodTo prevent inhalation of the powder, which may cause respiratory irritation.[5][6]

Always inspect PPE for integrity before use and replace if damaged. Remove and dispose of contaminated gloves immediately.

Operational Plan: From Receipt to Disposal

A meticulous operational plan is crucial for minimizing exposure and preventing contamination.

1. Receiving and Storage:

  • Upon receipt, inspect the container for any damage.

  • Store in a tightly sealed container in a cool, dry, and well-ventilated area.

  • Keep away from incompatible materials such as strong oxidizing agents.

2. Handling and Use:

  • All handling of Methyl 4-(propane-1-sulfonamido)benzoate should be conducted within a certified chemical fume hood to minimize inhalation risk.[5]

  • Use dedicated spatulas and weighing boats for this compound to prevent cross-contamination.

  • Avoid generating dust. If the material is a fine powder, handle it with care to minimize aerosolization.

  • After handling, thoroughly wash hands and any exposed skin with soap and water.[1]

3. Spill Management: In the event of a spill, a calm and systematic response is critical. The following workflow outlines the necessary steps.

Spill_Response_Workflow A Assess the Spill B Evacuate the Immediate Area A->B C Alert Laboratory Personnel and Supervisor B->C D Don Appropriate PPE C->D E Contain the Spill D->E F Clean Up the Spill E->F G Decontaminate the Area F->G H Dispose of Waste G->H I Document the Incident H->I

Spill Response Workflow

4. Disposal Plan:

  • All waste containing Methyl 4-(propane-1-sulfonamido)benzoate, including contaminated PPE and cleaning materials, must be disposed of as hazardous chemical waste.

  • Place waste in a clearly labeled, sealed container.

  • Follow all local, state, and federal regulations for hazardous waste disposal.

Emergency Procedures: A Step-by-Step Guide

In the event of an exposure, immediate and appropriate first aid is crucial.

Exposure RouteFirst Aid Measures
Inhalation Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[1]
Skin Contact Immediately remove contaminated clothing. Wash the affected area with soap and plenty of water for at least 15 minutes. Seek medical attention if irritation persists.[1]
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.[1]
Ingestion Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[1]

This guide is intended to provide a framework for the safe handling of Methyl 4-(propane-1-sulfonamido)benzoate. Always consult your institution's specific safety protocols and the most recent Safety Data Sheet (SDS) before beginning any work with this or any other chemical.

References

  • Aaron Chemicals LLC. (2024, November 1). Safety Data Sheet: Methyl 4-(propane-1-sulfonamido)benzoate. Retrieved from [Link]

  • Lab Manager. (2009, July 30). Personal Protective Equipment (PPE) in the Laboratory: A Comprehensive Guide. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Methyl 4-sulphamoylbenzoate. PubChem. Retrieved from [Link]

  • New Jersey Department of Health. (2009, February). Hazardous Substance Fact Sheet: Methyl Benzoate. Retrieved from [Link]

  • University of California. (2015, March 10). Laboratory Personal Protective Equipment (PPE) Hazard Assessment. Retrieved from [Link]

  • University of Washington. (n.d.). Personal Protective Equipment Requirements for Laboratories. Environmental Health and Safety. Retrieved from [Link]

  • Weizmann Institute of Science. (n.d.). Personal protective equipment. Safety Unit. Retrieved from [Link]

Sources

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